Product packaging for Besifovir(Cat. No.:CAS No. 441785-25-7)

Besifovir

Katalognummer: B1237509
CAS-Nummer: 441785-25-7
Molekulargewicht: 299.22 g/mol
InChI-Schlüssel: KDNSSKPZBDNJDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Besifovir is an investigational, oral acyclic nucleotide phosphonate that functions as a potent inhibitor of the hepatitis B virus (HBV) polymerase . Its active form is a dGMP analogue that competes with natural nucleotides, leading to the termination of viral DNA chain synthesis and effectively suppressing HBV replication . Research demonstrates that this compound has strong antiviral activity, non-inferior to entecavir, and maintains viral suppression over long-term treatment . It exhibits a high genetic barrier to resistance . In vitro studies show this compound remains effective against HBV mutants resistant to adefovir and tenofovir, positioning it as a promising alternative for researching treatment-resistant infections . A key research advantage is its potential for an improved safety profile; clinical studies indicate that switching from tenofovir disoproxil fumarate (TDF) to this compound improves renal and bone safety markers without compromising antiviral efficacy . Investigators should note that a common finding in clinical studies is carnitine depletion, which may require supplementation in research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O4P B1237509 Besifovir CAS No. 441785-25-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNSSKPZBDNJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027760
Record name Besifovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441785-25-7
Record name Besifovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441785-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Besifovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Besifovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Besifovir Dipivoxil Maleate: Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate (BSV), a novel oral acyclic nucleotide phosphonate, has emerged as a potent and safe therapeutic agent for the management of chronic hepatitis B (CHB). As a prodrug, it undergoes in vivo conversion to its active metabolite, this compound, which effectively inhibits the hepatitis B virus (HBV) polymerase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, antiviral efficacy, and safety profile of this compound dipivoxil maleate. Detailed summaries of key clinical trial data and experimental methodologies are presented to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Physicochemical Properties

This compound dipivoxil maleate is the maleate salt of the dipivoxil ester prodrug of this compound. The chemical structure is designed to enhance oral bioavailability.

IUPAC Name: [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate maleate[1]

CAS Number: 1039623-01-2[2][3][4]

Chemical Formula: C₂₂H₃₄N₅O₈P · C₄H₄O₄[5]

Molecular Weight: 643.58 g/mol [3][5]

The dipivoxil groups are esters that are cleaved in vivo, releasing the active phosphonate metabolite.

PropertyValueReference
Molecular Formula (this compound Dipivoxil) C₂₂H₃₄N₅O₈P[1][5]
Molecular Weight (this compound Dipivoxil) 527.51 g/mol [1][5]
Molecular Formula (Maleic Acid) C₄H₄O₄[5]
Molecular Weight (Maleic Acid) 116.07 g/mol [5]
Stereochemistry Achiral[5]

Mechanism of Action

This compound dipivoxil maleate is a prodrug that is orally administered and subsequently metabolized to its active form, this compound. This compound is an acyclic nucleotide phosphonate analog of deoxyguanosine monophosphate (dGMP).[6] Its antiviral activity is mediated through the inhibition of the HBV polymerase, a key enzyme in the viral replication cycle.[6][7][8]

The active metabolite, this compound diphosphate, competes with the natural substrate, dGTP, for incorporation into the nascent viral DNA chain.[7] Integration of this compound into the growing DNA strand leads to premature chain termination, thereby halting viral replication.[7] This targeted inhibition of the viral reverse transcriptase is crucial for reducing the viral load in patients with chronic hepatitis B.[7]

G cluster_1 Intracellular Action in Hepatocyte BSV This compound Dipivoxil Maleate (Oral Administration) Metabolite1 This compound Monopivoxil BSV->Metabolite1 Hydrolysis by Esterases (Intestine, Liver) Metabolite2 This compound (Active Drug) (LB80317) Metabolite1->Metabolite2 Hydrolysis Metabolite2_intra This compound Metabolite2->Metabolite2_intra Enters Hepatocyte Active_Metabolite This compound Diphosphate (Active Metabolite) Metabolite2_intra->Active_Metabolite Cellular Kinases Active_Metabolite->Inhibition HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Viral_Replication HBV DNA Replication HBV_Polymerase->Viral_Replication Inhibition->Viral_Replication Inhibition

Fig. 1: Metabolic activation and mechanism of action of this compound.

Pharmacokinetics

This compound dipivoxil is rapidly absorbed after oral administration and is converted to its active metabolites. The pharmacokinetic profile demonstrates a linear dose-response relationship.

ParameterValue (for 60mg dose of this compound Dipivoxil)Reference
Maximal Plasma Concentration (Cmax) of LB80331 397 ng/mL[2]
Time to Maximal Plasma Concentration (Tmax) 2.0 hours[2]
Elimination Half-life 3.0 hours[2]

Note: LB80331 is an intermediate metabolite. Data for the active diphosphate form within hepatocytes is limited.

This compound and its metabolites are primarily excreted through the kidneys.[2]

Antiviral Efficacy

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against both wild-type and some nucleos(t)ide analog-resistant HBV strains in vitro.

HBV StrainIC₅₀ (µM)Reference
Wild-type Varies by study[9]
Lamivudine-resistant (rtL180M + rtM204V) Shows resistance[9]
Adefovir-resistant Susceptible[10]
Clinical Efficacy

Multiple clinical trials have established the non-inferiority of this compound dipivoxil maleate to other standard-of-care treatments for CHB, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).

Table 1: Virological Response (HBV DNA < 69 IU/mL) in Phase 3 and Extension Studies

Treatment GroupWeek 48Week 96Week 144Week 192Reference
BSV-BSV 80.9%87.2%87.7%92.5%[2][3][6][7]
TDF-BSV 84.9% (on TDF)85.7%92.1%93.1%[2][3][6][7]

Table 2: Virological Response (HBV DNA < 20 IU/mL) at Week 144

Treatment GroupPercentage of PatientsReference
BSV-BSV 80.3%[6]
TDF-BSV 85.5%[6]

Long-term treatment with this compound dipivoxil maleate has been shown to maintain potent viral suppression for up to 192 weeks without the development of resistance.[1][7][11]

Safety and Tolerability

This compound dipivoxil maleate is generally well-tolerated. A key consideration is the potential for carnitine depletion, which is observed in a high percentage of patients.[12] Therefore, carnitine supplementation is often recommended during therapy.[13]

Clinical studies have indicated a favorable safety profile concerning renal and bone health compared to TDF.[6][9][14] Patients switching from TDF to this compound have shown improvements in bone mineral density and renal function.[6][14]

Experimental Protocols

Quantification of HBV DNA

A common method for quantifying HBV DNA in clinical trials is real-time polymerase chain reaction (PCR).

Workflow for HBV DNA Quantification:

G cluster_0 Sample Preparation cluster_1 Real-Time PCR cluster_2 Data Analysis Sample_Collection Serum/Plasma Collection DNA_Extraction Viral DNA Extraction Sample_Collection->DNA_Extraction Add_DNA Add Extracted DNA and Controls DNA_Extraction->Add_DNA PCR_Setup Prepare PCR Master Mix (Primers, Probes, Polymerase) PCR_Setup->Add_DNA RT_PCR Real-Time PCR Amplification (e.g., 40 cycles) Add_DNA->RT_PCR Quantification Quantify HBV DNA in Samples (IU/mL) RT_PCR->Quantification Standard_Curve Generate Standard Curve (Known HBV DNA concentrations) Standard_Curve->Quantification

Fig. 2: Workflow for HBV DNA quantification by real-time PCR.

Protocol Outline:

  • Sample Collection and Processing: Blood samples are collected, and serum or plasma is separated by centrifugation.[4][6][7]

  • DNA Extraction: Viral DNA is extracted from serum or plasma using commercially available kits (e.g., QiAamp MinElute Virus Spin Kit).[15]

  • Real-Time PCR: The extracted DNA is subjected to real-time PCR using primers and probes targeting a conserved region of the HBV genome.[6] A standard curve is generated using quantification standards with known concentrations of HBV DNA, calibrated against a WHO international standard.[6]

  • Data Analysis: The viral load in patient samples is determined by comparing their amplification data to the standard curve.[6]

In Vitro Antiviral Activity (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Protocol Outline:

  • Cell Culture: A suitable cell line that supports HBV replication (e.g., HepG2.2.15 cells) is cultured.

  • Drug Treatment: Cells are treated with a range of concentrations of the antiviral compound.

  • Analysis of Viral Replication: After a defined incubation period, the extent of HBV replication is measured. This can be done by quantifying intracellular HBV DNA replicative intermediates by Southern blotting or secreted HBV DNA by PCR.[10]

  • IC₅₀ Calculation: The IC₅₀ value is the drug concentration that causes a 50% reduction in HBV replication compared to untreated controls. This is typically calculated using dose-response curve analysis.

Conclusion

This compound dipivoxil maleate is a valuable addition to the therapeutic armamentarium for chronic hepatitis B. Its potent antiviral efficacy, high barrier to resistance, and favorable safety profile, particularly with respect to renal and bone health, make it an important treatment option. This technical guide has summarized the key chemical, pharmacological, and clinical characteristics of this compound dipivoxil maleate, providing a solid foundation for further research and development in the field of anti-HBV therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Besifovir

Introduction

This compound (this compound dipivoxil maleate, BSV), previously known as LB80380, is an oral acyclic nucleotide phosphonate developed for the treatment of chronic hepatitis B (CHB).[1] As a prodrug, it is designed to enhance bioavailability and ensure targeted delivery.[1][2] this compound has demonstrated potent antiviral activity against the hepatitis B virus (HBV) by targeting its replication machinery.[1] Clinical trials have established its non-inferiority to established first-line therapies such as Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), with a notable advantage in renal and bone safety profiles.[1][3] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its metabolic pathway, mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Pharmacokinetics (PK)

This compound exhibits a predictable pharmacokinetic profile characterized by rapid absorption and conversion to its active metabolites.[2] Its disposition is significantly influenced by renal function, a critical consideration for dosage adjustments in specific patient populations.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: As a dipivoxil ester prodrug, this compound (LB80380) is rapidly absorbed after oral administration.[2][3] Pharmacokinetic studies have demonstrated a linear dose-proportionality, where escalating doses result in a corresponding linear increase in plasma concentration.[2][5]

  • Metabolism: Following absorption, this compound is extensively metabolized into its main metabolites, LB80331 and LB80317.[2][4] Intracellularly, it is further phosphorylated to its active diphosphate form, this compound diphosphate, which acts as the antiviral agent.[6] This active form has a prolonged intracellular half-life, which supports a convenient once-daily dosing regimen.[6]

  • Excretion: this compound and its metabolites are primarily eliminated from the body via renal excretion.[2][5] This renal clearance pathway makes the patient's kidney function a crucial factor in the drug's pharmacokinetics.[7]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound's metabolite, LB80331, after a single oral dose in humans.

ParameterValueDosageReference
Cmax (Maximal Concentration)397 ng/mL60 mg[2][3]
Tmax (Time to Cmax)2.0 hours60 mg[2]
t1/2 (Elimination Half-life)3.0 hours60 mg[2]
Effect of Renal Impairment

A phase I, open-label, single-dose study was conducted to evaluate the impact of renal impairment on this compound's pharmacokinetics. The results clearly indicate that plasma exposure to its metabolites increases as renal function declines.[7]

Renal FunctionMean AUC Increase (LB80331)Mean AUC Increase (LB80317)Reference
Mild Impairment1.5-fold1.8-fold[7][8]
Moderate Impairment2.5-fold3.2-fold[7][8]
Severe Impairment4.5-fold6.2-fold[7][8]

These findings underscore the necessity of dosage adjustments for patients with moderate to severe renal impairment to avoid potential toxicity from drug accumulation.[9]

Pharmacodynamics (PD)

The pharmacodynamics of this compound are defined by its targeted inhibition of HBV replication and its clinical efficacy in reducing viral load.

Mechanism of Action

This compound is a potent inhibitor of the HBV DNA polymerase enzyme, which functions as a reverse transcriptase essential for viral replication.[6][10] The mechanism proceeds as follows:

  • This compound is intracellularly converted to its active diphosphate metabolite.[6]

  • This active form, a dGMP analogue, competes with the natural deoxyguanosine triphosphate substrate for incorporation into the nascent viral DNA strand.[11][12]

  • Once incorporated, it acts as a chain terminator, prematurely halting DNA synthesis and effectively blocking HBV replication.[10][13]

This targeted action disrupts the viral life cycle, leading to a reduction in viral load.[10]

In Vivo Antiviral Efficacy

Clinical studies have consistently demonstrated this compound's potent dose-dependent antiviral activity. Doses of 60 mg and higher are effective at inhibiting HBV in humans.[2][3] A dose-finding study in patients with lamivudine-resistant HBV showed significant, dose-dependent reductions in serum HBV DNA.

This compound Daily DoseMean HBV DNA Reduction (log copies/mL)Reference
30 mg2.81[3]
60 mg3.21[3]
90 mg3.92[3]
150 mg4.16[3]
240 mg4.00[3]

This compound (150 mg daily) has shown non-inferior antiviral efficacy compared to TDF (300 mg daily) and TAF in treatment-naïve patients, achieving high rates of virologic response (HBV DNA <20 IU/mL).[5][14][15]

Resistance Profile

This compound generally has a high genetic barrier to resistance.[6][11] However, its efficacy is affected by certain pre-existing resistance mutations.

  • Lamivudine Resistance: HBV mutants with rtL180M and rtM204V mutations, which confer resistance to lamivudine, also exhibit resistance to this compound.[12][16]

  • Entecavir Resistance: Clones with resistance to entecavir show partial resistance to this compound.[12]

  • Adefovir/Tenofovir Resistance: Adefovir-resistant mutants are highly sensitive to this compound.[12] Similarly, HBV mutants with primary resistance mutations to tenofovir have been found to be susceptible to this compound, suggesting it may be a viable option for patients with resistance to other nucleotide analogs.[11][12]

Experimental Protocols

The characterization of this compound's PK and PD profiles has been established through a series of rigorous clinical trials.

Phase I Renal Impairment Study
  • Objective: To evaluate the effect of renal impairment on the single-dose pharmacokinetics of this compound.[7]

  • Design: An open-label, single-dose, parallel-group clinical study.[7]

  • Population: Adult subjects were categorized into four groups based on renal function: normal, mild, moderate, and severe impairment.[7]

  • Methodology: All subjects received a single oral dose of 150 mg this compound dipivoxil. Serial blood and urine samples were collected for up to 72 hours post-dose to determine the pharmacokinetic profiles of this compound's metabolites, LB80331 and LB80317.[7]

  • Analysis: Plasma and urine concentrations of the metabolites were measured using validated analytical methods to calculate key PK parameters such as AUC, Cmax, and renal clearance.

Phase III Comparative Efficacy and Safety Trial (vs. TDF)
  • Objective: To compare the antiviral efficacy and safety of this compound with Tenofovir Disoproxil Fumarate (TDF) in treatment-naïve CHB patients.[1]

  • Design: A randomized, double-blind, non-inferiority trial.[1]

  • Population: Treatment-naïve adult patients with chronic hepatitis B.

  • Methodology: Patients were randomized to receive either this compound (150 mg daily) or TDF (300 mg daily) for 48 weeks.[1] The primary endpoint was the proportion of patients achieving a virologic response, defined as serum HBV DNA levels below 20 IU/mL.[1] Safety assessments included monitoring renal function (e.g., estimated glomerular filtration rate) and bone mineral density.[1]

  • Analysis: The non-inferiority of this compound to TDF was determined by comparing the virologic response rates between the two groups against a predefined margin.

Mandatory Visualizations

cluster_PK This compound Metabolic Pathway Prodrug This compound (LB80380, Oral Prodrug) Metabolite1 LB80331 Prodrug->Metabolite1 Absorption & Metabolism Metabolite2 LB80317 Metabolite1->Metabolite2 Metabolism Active This compound Diphosphate (Active Metabolite) Metabolite2->Active Intracellular Phosphorylation

Caption: Metabolic activation of the this compound prodrug.

cluster_PD This compound Mechanism of Action HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) DNA_Synth Viral DNA Synthesis HBV_Polymerase->DNA_Synth Catalyzes Inhibition Chain Termination HBV_Polymerase->Inhibition Incorporation leads to Active_Metabolite This compound Diphosphate (dGTP Analogue) Active_Metabolite->HBV_Polymerase Competitively Inhibits Block HBV Replication Blocked Inhibition->Block

Caption: Inhibition of HBV replication by this compound.

cluster_WF Workflow for Renal Impairment PK Study Screening Patient Screening & Cohort Assignment (Normal, Mild, Mod, Sev) Dosing Single Oral Dose (150 mg this compound) Screening->Dosing Sampling Serial Blood & Urine Sampling (0-72h) Dosing->Sampling Analysis Measure Metabolite Concentrations Sampling->Analysis Evaluation PK Parameter Calculation & Comparison Analysis->Evaluation

Caption: Experimental workflow of a single-dose PK study.

Safety and Tolerability

This compound is generally well-tolerated.[2] The most common adverse event is carnitine depletion, which occurs in a high percentage of patients and often requires carnitine supplementation.[2][3] Importantly, long-term studies and comparisons with TDF have highlighted this compound's superior safety profile concerning renal function and bone mineral density, positioning it as a safer long-term treatment option.[1][15]

References

Besifovir's Strategic Strike: A Technical Deep Dive into its Targeting of the Hepatitis B Virus Lifecycle

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEOUL, South Korea – November 6, 2025 – Besifovir dipivoxil maleate, a potent acyclic nucleotide phosphonate, has emerged as a significant therapeutic agent in the management of chronic hepatitis B (CHB). This in-depth technical guide elucidates the core mechanisms by which this compound targets and disrupts the lifecycle of the hepatitis B virus (HBV), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its antiviral activity. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions and pathways involved.

Mechanism of Action: Targeting the Heart of Viral Replication

This compound is an orally administered prodrug that, upon absorption, is metabolized into its active form, this compound diphosphate.[1] This active metabolite is a structural analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA.[2] The primary target of this compound diphosphate is the reverse transcriptase (RT) domain of the HBV polymerase, a multi-functional enzyme critical for the virus's replication.[2][3]

The antiviral action of this compound unfolds through a two-pronged attack:

  • Competitive Inhibition: this compound diphosphate competes with the natural dGTP for binding to the active site of the HBV polymerase.[3]

  • Chain Termination: Once incorporated into the nascent viral DNA chain, the absence of a 3'-hydroxyl group on the this compound molecule prevents the addition of subsequent nucleotides, leading to premature termination of DNA synthesis.[3] This effectively halts the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA, a crucial step for the production of new virus particles.

It is important to note that as a nucleos(t)ide analog, this compound's primary target is the viral polymerase. Studies have shown that nucleos(t)ide analogs do not inhibit the encapsidation of pgRNA into the viral capsid.[2][4]

Intracellular Activation of this compound

The conversion of the this compound prodrug to its active diphosphate form is a critical step for its antiviral activity. While the specific cellular kinases responsible for the phosphorylation of the initial active metabolite (LB80317) have not been explicitly detailed in the available literature, the process is understood to be a two-step phosphorylation cascade analogous to that of other nucleotide analogs like tenofovir and adefovir.[5][6][7] This process is presumed to be carried out by host cellular kinases.

dot

Besifovir_Prodrug This compound Dipivoxil Maleate (Oral Administration) Metabolite1 This compound Monophosphate (Intermediate Metabolite) Besifovir_Prodrug->Metabolite1 Intracellular Esterases Metabolite2 This compound Diphosphate (Active Form) Metabolite1->Metabolite2 Cellular Kinases (Phosphorylation) HBV_Polymerase HBV Polymerase (Reverse Transcriptase Domain) Metabolite2->HBV_Polymerase Competitive Binding Inhibition Inhibition Metabolite2->Inhibition DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis Catalyzes Inhibition->DNA_Synthesis

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Efficacy of this compound

Clinical trials have consistently demonstrated the potent antiviral efficacy of this compound in patients with chronic hepatitis B. The primary endpoint in these studies is often the reduction of serum HBV DNA to undetectable levels.

Clinical Trial Data Summary This compound (BSV) Comparator Endpoint Reference
Phase 3 (48 Weeks) 100.0% (64/64)Tenofovir Disoproxil Fumarate (TDF): 98.5% (65/66)HBV DNA <20 IU/mL[8]
Phase 3 Extension (192 Weeks) 92.5%TDF followed by BSV: 93.1%HBV DNA <69 IU/mL[9]
Real-World Cohort (2 Years) 85.0%Tenofovir Alafenamide (TAF): 88.7%Virological Response[10]

This compound has also demonstrated a significant reduction in intrahepatic covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.[11]

Activity Against Resistant HBV Strains

The emergence of drug-resistant HBV mutants is a significant challenge in the long-term management of CHB. In vitro studies have evaluated the susceptibility of various known drug-resistant HBV strains to this compound.

In Vitro Susceptibility of HBV Mutants to this compound (IC50 Values in µM)
HBV Strain IC50 (µM) Fold Resistance (vs. WT) Reference
Wild-Type (WT)4.25 ± 0.431[2]
Lamivudine-Resistant (rtL180M + rtM204V)>50>12.1[12]
Adefovir-Resistant (rtA181T/V)5.27 ± 0.26 - 8.43 ± 0.581.2 - 2.0[13]
Entecavir-Resistant (rtL180M + rtT184G + rtS202I + rtM204V)26.00 ± 3.79 - 40.70 ± 2.266.1 - 9.6[2]
Tenofovir-Resistant (rtA194T)4.03 ± 0.58 (for WT)No significant resistance observed for primary TDF mutations without LMV resistance mutations.[13]

These data indicate that while this compound is highly effective against adefovir-resistant strains, it shows reduced susceptibility to lamivudine and entecavir-resistant mutants, particularly those harboring the rtM204V/I mutation.[2][12]

Experimental Protocols

A comprehensive understanding of the methodologies used to evaluate this compound's efficacy is crucial for the scientific community. Below are summaries of key experimental protocols.

In Vitro Drug Susceptibility Assay

dot

start Start: Huh7 Cell Culture transfection Transfect with HBV Replication-Competent Vector start->transfection drug_treatment Treat with Varying Concentrations of this compound transfection->drug_treatment cell_lysis Harvest and Lyse Cells drug_treatment->cell_lysis dna_extraction Extract Intracellular HBV DNA cell_lysis->dna_extraction southern_blot Southern Blot Analysis (or qPCR) dna_extraction->southern_blot ic50 Determine IC50 Value southern_blot->ic50 start Start: Liver Biopsy or Infected Cell Culture extraction Selective DNA Extraction (e.g., Hirt method) start->extraction digestion Nuclease Digestion (e.g., T5 Exonuclease) extraction->digestion qpcr Quantitative PCR with cccDNA-specific primers digestion->qpcr quantification Quantify cccDNA copies qpcr->quantification

References

In Vitro Antiviral Activity of Besifovir Against Hepatitis B Virus Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir (this compound dipivoxil maleate, BSV) is a novel acyclic nucleotide phosphonate that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). As a nucleotide analog, its mechanism of action involves the inhibition of HBV polymerase, leading to the termination of viral DNA chain synthesis.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against various HBV genotypes, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Data Presentation: In Vitro Efficacy of this compound

The in vitro antiviral activity of this compound has been evaluated against wild-type and various drug-resistant HBV strains. The most commonly reported metric for antiviral efficacy is the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

While comprehensive studies systematically comparing the in vitro activity of this compound across all major HBV genotypes (A-H) are limited in the publicly available literature, existing research provides valuable insights, primarily utilizing HBV genotype C as the wild-type reference.

Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type and Lamivudine-Resistant HBV

HBV StrainGenotypeRelevant MutationsThis compound IC50 (μM)Fold Change vs. WTReference
Wild-Type (WT)CNone4.25 ± 0.43-[1]
LMV-resistant (Clone 50-2)CrtL180M + rtM204I>50>11.8[1]
LMV-resistant (MV mutant)CrtL180M + rtM204V>50>11.8[1]

Table 2: In Vitro Antiviral Activity of this compound Against Adefovir-Resistant HBV

HBV StrainGenotypeRelevant MutationsThis compound IC50 (μM)Fold Change vs. WTReference
Wild-Type (WT)CNone4.25 ± 0.43-[1]
ADV-resistant (Clone 10-16)CrtA181T8.43 ± 0.582.0[1]
ADV-resistant (Clone 10-17)CrtN236T5.27 ± 0.261.2[1]

Table 3: In Vitro Antiviral Activity of this compound Against Entecavir-Resistant HBV

HBV StrainGenotypeRelevant MutationsThis compound IC50 (μM)Fold Change vs. WTReference
Wild-Type (WT)CNone4.25 ± 0.43-[1]
ETV-resistant (Clone 69-2)CrtL180M + rtM204V + rtT184G + rtS202I26.00 ± 3.796.1[1]
ETV-resistant (Clone 71-3)CrtL180M + rtM204V + rtT184S40.70 ± 2.269.6[1]

Table 4: In Vitro Antiviral Activity of this compound Against Tenofovir-Resistant HBV

HBV StrainGenotypeRelevant MutationsThis compound IC50 (μM)Fold Change vs. WTReference
Wild-Type (WT)CNoneNot explicitly stated in direct comparison-[3]
TFV-resistant (mutants harboring primary mutations)Not specifiedVariousSusceptible-[3]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro assessment of this compound's antiviral activity against HBV.

Cell Lines and Culture
  • Huh7 (Human Hepatoma Cell Line): Commonly used for HBV replication studies. Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[2]

  • HepG2 (Human Hepatoma Cell Line): Another widely utilized cell line for studying HBV replication and antiviral drug screening.[4]

HBV Plasmid Constructs and Transfection
  • Plasmid Construction: Replication-competent HBV genomes (e.g., 1.2-mer or 1.3-mer constructs) are cloned into expression vectors. Site-directed mutagenesis is employed to introduce specific resistance-associated mutations into the HBV polymerase gene.[2]

  • Transfection: The HBV-containing plasmids are transfected into hepatoma cell lines (e.g., Huh7 or HepG2) using standard methods such as lipofection (e.g., FuGENE 6) or electroporation.[4]

Drug Susceptibility Assay
  • Cell Seeding: Transfected cells are seeded into multi-well plates.

  • Drug Treatment: After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound (the active metabolite, as the prodrug requires in vivo activation).[1] Other nucleotide analogs are often used as controls.

  • Incubation: Cells are incubated for a defined period (e.g., 4-7 days), with the drug-containing medium being refreshed every 2-3 days.[4]

  • Harvesting: Cells are harvested for the analysis of intracellular HBV DNA. The supernatant can also be collected to measure secreted HBV antigens.[2]

Quantification of HBV Replication
  • Southern Blot Analysis: This technique is used to detect and quantify intracellular HBV DNA replication intermediates. Total DNA is extracted from the harvested cells, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a DIG-labeled HBV-specific probe. The resulting signals are quantified to determine the level of HBV replication.[1][5]

  • Quantitative Real-Time PCR (qPCR): A more sensitive method for quantifying HBV DNA levels.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the levels of secreted HBV antigens, such as HBeAg and HBsAg, in the cell culture supernatant. This can serve as an indirect measure of viral replication and to normalize for transfection efficiency.[2]

Calculation of IC50 Values

The concentration of this compound that reduces the intracellular HBV DNA level by 50% compared to the untreated control is determined by non-linear regression analysis of the dose-response curve.

Visualizations

Mechanism of Action of this compound

G cluster_0 Hepatocyte cluster_1 HBV Replication Cycle Besifovir_dipivoxil This compound Dipivoxil (Prodrug) This compound This compound (Active Form) Besifovir_dipivoxil->this compound Cellular Esterases Besifovir_DP This compound Diphosphate (Active Metabolite) This compound->Besifovir_DP Cellular Kinases HBV_Polymerase HBV Reverse Transcriptase/Polymerase Besifovir_DP->HBV_Polymerase Competitive Inhibition Besifovir_DP->HBV_Polymerase pgRNA pgRNA Template DNA_synthesis HBV DNA Synthesis pgRNA->DNA_synthesis HBV_Polymerase->DNA_synthesis Chain_termination Chain Termination HBV_Polymerase->Chain_termination dGTP dGTP (Natural Substrate) dGTP->DNA_synthesis

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental Workflow for In Vitro Drug Susceptibility Testing

G A 1. Construct HBV Plasmids (Wild-Type and Mutant) B 2. Transfect Plasmids into Hepatoma Cells (e.g., Huh7) A->B C 3. Seed Transfected Cells into Multi-well Plates B->C D 4. Treat with Serial Dilutions of this compound C->D E 5. Incubate for 4-7 Days D->E F 6. Harvest Cells and Supernatant E->F G 7. Extract Intracellular DNA F->G I 9. Analyze Supernatant for HBeAg/HBsAg by ELISA F->I H 8. Analyze HBV DNA by Southern Blot or qPCR G->H J 10. Calculate IC50 Value H->J

Caption: Workflow for assessing the in vitro antiviral activity of this compound.

Logical Relationship of Potential this compound Resistance Development

G A Long-term this compound Therapy B Selective Pressure on HBV Polymerase A->B C Emergence of Mutations in the Reverse Transcriptase Domain B->C D Reduced Binding Affinity of This compound-Diphosphate to HBV Polymerase C->D E Decreased Inhibition of HBV DNA Synthesis D->E F Viral Breakthrough (Increase in HBV DNA) E->F G Confirmed Genotypic Resistance F->G

Caption: Potential pathway for the development of this compound resistance.

References

Molecular Basis for Besifovir's Inhibition of Hepatitis B Virus Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Besifovir dipivoxil maleate is a potent acyclic nucleotide phosphonate inhibitor of the hepatitis B virus (HBV) polymerase, an essential enzyme for viral replication. As a prodrug, this compound is metabolized intracellularly to its active triphosphate form, which acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of the this compound triphosphate into the nascent viral DNA chain leads to premature termination, effectively halting HBV replication. This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antiviral activity, including its activation, interaction with the HBV polymerase, and the structural basis of viral resistance. Quantitative data on its inhibitory activity and detailed experimental methodologies are presented to support further research and development in the field of anti-HBV therapeutics.

Mechanism of Action

This compound's inhibitory action on HBV polymerase is a multi-step process that begins with its administration as a dipivoxil maleate prodrug, enhancing its oral bioavailability. Once absorbed, it undergoes intracellular activation to exert its antiviral effect.

Intracellular Activation and Phosphorylation

This compound dipivoxil maleate is first hydrolyzed by cellular esterases to its active metabolite, this compound (BFV, also known as LB80317).[1] This initial step is crucial for trapping the drug within the hepatocytes. Subsequently, this compound monophosphate is phosphorylated by cellular kinases to its pharmacologically active triphosphate form.[1][2] This active metabolite, this compound triphosphate, is a structural analog of dGTP.

Signaling Pathway: Intracellular Activation of this compound

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm Besifovir_dipivoxil This compound Dipivoxil Maleate (Oral Prodrug) Besifovir_monophosphate This compound Monophosphate (BFV / LB80317) Besifovir_dipivoxil->Besifovir_monophosphate Esterases Cellular_kinases1 Cellular Kinases Besifovir_monophosphate->Cellular_kinases1 Besifovir_diphosphate This compound Diphosphate Cellular_kinases2 Cellular Kinases Besifovir_diphosphate->Cellular_kinases2 Besifovir_triphosphate This compound Triphosphate (Active Metabolite) Cellular_kinases1->Besifovir_diphosphate Phosphorylation Cellular_kinases2->Besifovir_triphosphate Phosphorylation

Caption: Intracellular activation cascade of this compound.

Competitive Inhibition of HBV Polymerase and Chain Termination

The active this compound triphosphate directly targets the reverse transcriptase (RT) domain of the HBV polymerase.[3] It competes with the natural substrate, dGTP, for binding to the active site of the polymerase.[1] Upon incorporation into the growing viral DNA chain, the acyclic structure of this compound triphosphate prevents the formation of a 3'-5' phosphodiester bond with the subsequent nucleotide, leading to obligatory chain termination.[4] This abrupt halt in DNA synthesis effectively inhibits viral replication.[1]

Logical Relationship: Inhibition of HBV DNA Synthesis

G Besifovir_TP This compound Triphosphate Binding Competitive Binding Besifovir_TP->Binding dGTP dGTP (Natural Substrate) dGTP->Binding HBV_Polymerase HBV Polymerase (RT Domain) Incorporation Incorporation into Viral DNA HBV_Polymerase->Incorporation Binding->HBV_Polymerase Termination Chain Termination Incorporation->Termination Inhibition Inhibition of HBV Replication Termination->Inhibition

Caption: Competitive inhibition and chain termination by this compound.

Quantitative Analysis of Inhibitory Activity

The antiviral potency of this compound's active metabolite has been quantified through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against both wild-type (WT) and drug-resistant HBV strains.

HBV StrainGenotypeKey MutationsIC50 (μM) of this compound (BFV)Fold Resistance vs. WTReference
Wild-Type (WT)--4.13 ± 0.521.0[5]
M Mutant-rtL180M23.87 ± 4.075.8[5]
V Mutant-rtM204V>50>12.1[5]
MV Mutant-rtL180M + rtM204V>50>12.1[5]
ETV-Resistant Clone 69-2-rtL180M + rtM204V + others26.00 ± 3.796.1[3]
ETV-Resistant Clone 71-3-rtL180M + rtM204V + others40.70 ± 2.269.6[3]

Molecular Basis of Resistance

The primary mechanism of resistance to this compound involves specific mutations within the reverse transcriptase domain of the HBV polymerase. The most clinically significant mutations are rtL180M and rtM204V/I, which are also associated with resistance to lamivudine.[6]

The rtM204V/I mutation is located in the highly conserved YMDD motif of the polymerase active site. This substitution is thought to cause steric hindrance that reduces the binding affinity of this compound triphosphate.[7] The rtL180M mutation, while not directly in the active site, is believed to have a compensatory role, restoring the replication fitness of the virus that is often impaired by the rtM204V/I mutation.[6] The combination of these mutations leads to a significant decrease in susceptibility to this compound.[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of this compound and other nucleos(t)ide analogs.

Cell-Based HBV Antiviral Activity Assay

This assay evaluates the ability of a compound to inhibit HBV replication in a cell culture system.

Experimental Workflow: Cell-Based Antiviral Assay

G Cell_culture 1. Cell Culture (e.g., Huh7 cells) Transfection 2. Transfection (HBV replicon plasmid) Cell_culture->Transfection Drug_treatment 3. Drug Treatment (Varying concentrations of this compound) Transfection->Drug_treatment Incubation 4. Incubation (e.g., 4 days) Drug_treatment->Incubation Harvesting 5. Cell Harvesting and DNA Extraction Incubation->Harvesting Analysis 6. Analysis of HBV DNA (Southern Blot or qPCR) Harvesting->Analysis IC50 7. IC50 Calculation Analysis->IC50

Caption: Workflow for determining the IC50 of antiviral compounds.

Methodology:

  • Cell Culture: Human hepatoma cell lines (e.g., Huh7 or HepG2) are cultured in appropriate media.

  • Transfection: Cells are transfected with a replication-competent HBV plasmid (e.g., a 1.2 or 1.3-mer overlength HBV genome construct).

  • Drug Treatment: Following transfection, the cells are treated with serial dilutions of the active metabolite of this compound (BFV).

  • Incubation: The treated cells are incubated for a period of 3 to 5 days to allow for viral replication.

  • DNA Extraction: Intracellular HBV DNA is extracted from the cell lysates.

  • Quantification of HBV DNA: The levels of HBV DNA replication intermediates are quantified using Southern blot analysis or quantitative PCR (qPCR).

  • IC50 Determination: The IC50 value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated controls.

In Vitro HBV Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of a nucleos(t)ide analog on the enzymatic activity of HBV polymerase.

Methodology:

  • Preparation of HBV Polymerase: Recombinant HBV polymerase is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells or in vitro transcription/translation systems).

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the purified HBV polymerase, a template-primer (e.g., a synthetic DNA/RNA hybrid), a mixture of dNTPs (dATP, dCTP, dGTP, dTTP), and a radiolabeled nucleotide (e.g., [α-³²P]dGTP).

  • Inhibitor Addition: Varying concentrations of this compound triphosphate are added to the reaction mixture.

  • Polymerase Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

  • Product Separation: The reaction is stopped, and the radiolabeled DNA products are separated from unincorporated nucleotides, typically by gel electrophoresis.

  • Quantification and Analysis: The amount of incorporated radiolabel is quantified, and the data are used to determine the mode of inhibition and calculate the inhibition constant (Ki), if applicable.

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis B. Its molecular mechanism, centered on the competitive inhibition of HBV polymerase by its active triphosphate metabolite, is well-established. The quantitative data demonstrate its potent antiviral activity against both wild-type and lamivudine-resistant HBV strains, although the emergence of specific resistance mutations underscores the importance of continued monitoring and potential combination therapies. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuances of its interaction with the viral polymerase and the development of next-generation anti-HBV agents. Further research into the specific cellular kinases involved in this compound's activation and molecular modeling studies of its binding to the polymerase active site would provide even greater insight into its mechanism of action and the structural basis of resistance.

References

Besifovir's Impact on Covalently Closed Circular DNA (cccDNA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Besifovir dipivoxil maleate, a potent acyclic nucleotide phosphonate, has demonstrated significant efficacy in the treatment of chronic hepatitis B (CHB). A key hallmark of its therapeutic effect is the reduction of intrahepatic covalently closed circular DNA (cccDNA), the persistent viral reservoir responsible for viral rebound. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on cccDNA, including quantitative data from clinical studies, detailed experimental protocols for cccDNA quantification, and a review of the cellular pathways involved in cccDNA decay. While direct action on cccDNA by this compound has not been established, its primary mechanism of inhibiting hepatitis B virus (HBV) reverse transcriptase leads to a decline in the cccDNA pool by preventing its replenishment. This guide synthesizes the available evidence to provide a comprehensive resource for the scientific community.

Quantitative Data on this compound's Effect on cccDNA

Clinical studies have quantified the reduction in intrahepatic cccDNA levels following this compound treatment, often in comparison to other nucleos(t)ide analogs (NAs) like tenofovir disoproxil fumarate (TDF). The data consistently show a significant decrease in cccDNA from baseline after 48 weeks of therapy.

StudyDrug(s)Treatment DurationMean Baseline cccDNA (log10 copies/cell)Mean Change in cccDNA from Baseline (log10 copies/cell)p-value (vs. Baseline)p-value (BSV vs. TDF)Reference
Kim et al., 2022This compound (BSV)48 weeks1.52 ± 0.68-0.85 ± 0.54<0.0010.349[1]
Kim et al., 2022Tenofovir (TDF)48 weeks1.41 ± 0.73-0.73 ± 0.61<0.0010.349[1]

Table 1: Summary of Quantitative Data on the Effect of this compound on Intrahepatic cccDNA.

Mechanism of Action: Indirect Reduction of cccDNA

The primary mechanism by which this compound and other NAs reduce cccDNA levels is indirect. As nucleotide analogs, they inhibit the HBV reverse transcriptase, a crucial enzyme for the synthesis of new viral DNA from pregenomic RNA (pgRNA). This blockade prevents the replenishment of the nuclear cccDNA pool from newly synthesized relaxed circular DNA (rcDNA). The observed decline in cccDNA is therefore a consequence of its natural decay in the absence of replenishment.

While direct effects on cccDNA stability or degradation pathways have not been demonstrated for this compound, some studies suggest that NAs like tenofovir may have additional beneficial effects, such as the induction of interferon-λ3 and modulation of the PI3K/Akt/mTOR signaling pathway, which could contribute to histological improvement and a decrease in intrahepatic cccDNA[1]. However, further research is needed to confirm if this compound shares these properties.

This compound This compound RT HBV Reverse Transcriptase This compound->RT Inhibits pgRNA Pregenomic RNA (pgRNA) rcDNA Relaxed Circular DNA (rcDNA) pgRNA->rcDNA Reverse Transcription cccDNA_pool cccDNA Pool in Nucleus rcDNA->cccDNA_pool Replenishment Decay Natural cccDNA Decay cccDNA_pool->Decay Subject to Reduction Reduction in cccDNA Levels cccDNA_pool->Reduction Decay->Reduction

Figure 1: Indirect Mechanism of this compound on cccDNA Reduction.

Signaling Pathways in cccDNA Decay

The natural decay of cccDNA, which becomes unmasked during this compound therapy, is influenced by several host cellular pathways. These are primarily immune-mediated and involve the action of various cytokines and host restriction factors.

Interferon Signaling and Cytokine-Mediated cccDNA Degradation

Interferons (IFNs), particularly IFN-α and IFN-γ, play a crucial role in the non-cytolytic clearance of HBV, including the degradation of cccDNA. This process involves the upregulation of several interferon-stimulated genes (ISGs).

IFN Interferon (IFN-α/γ) IFNR IFN Receptor IFN->IFNR Binds JAK_STAT JAK-STAT Pathway IFNR->JAK_STAT Activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Upregulates APOBEC3 APOBEC3A/B ISGs->APOBEC3 ISG20 ISG20 ISGs->ISG20 cccDNA cccDNA APOBEC3->cccDNA Deaminates ISG20->cccDNA Degrades Degradation cccDNA Degradation

Figure 2: Interferon-Mediated cccDNA Degradation Pathway.

Key host factors involved in this pathway include:

  • APOBEC3A and APOBEC3B: These are cytidine deaminases that can introduce mutations into the cccDNA, marking it for degradation.

  • ISG20: An interferon-stimulated gene with exonuclease activity that can directly degrade viral nucleic acids, including cccDNA.

Experimental Protocols

Accurate quantification of intrahepatic cccDNA is critical for evaluating the efficacy of antiviral therapies. The following section outlines a generalized protocol for cccDNA quantification from liver biopsy samples, based on established methodologies.

Liver Biopsy Sample Preparation
  • Biopsy Collection: Obtain a liver biopsy specimen (e.g., using a 16-gauge needle) and immediately stabilize it to preserve nucleic acid integrity. Storage in RNAlater at 4°C is an optimal method.

  • Homogenization: Homogenize the tissue sample in a suitable lysis buffer.

DNA Extraction

Several methods can be employed for DNA extraction, with the choice depending on the specific experimental goals and available resources.

  • Total DNA Extraction with Proteinase K: A common method that yields high-quality total DNA.

  • Hirt Extraction: A method that enriches for low-molecular-weight DNA, including cccDNA.

Nuclease Digestion to Remove Non-cccDNA

To specifically quantify cccDNA, it is essential to eliminate other forms of HBV DNA, such as rcDNA and integrated HBV DNA.

  • Plasmid-Safe ATP-dependent DNase (PSD) Digestion: PSD preferentially digests linear and relaxed circular DNA, leaving cccDNA intact. This is a widely used method.

  • T5 Exonuclease Digestion: T5 exonuclease is also effective at removing non-cccDNA forms.

Quantitative PCR (qPCR) for cccDNA Quantification
  • Primer Design: Design qPCR primers that specifically amplify a region of the HBV genome present in cccDNA.

  • qPCR Reaction: Perform qPCR using a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.

  • Normalization: Normalize the cccDNA copy number to a host housekeeping gene (e.g., β-actin) to determine the number of cccDNA copies per cell.

Biopsy Liver Biopsy Stabilization Stabilization (e.g., RNAlater) Biopsy->Stabilization Extraction Total DNA Extraction Stabilization->Extraction Digestion Nuclease Digestion (e.g., PSD) Extraction->Digestion qPCR cccDNA-specific qPCR Digestion->qPCR Quantification Quantification (copies/cell) qPCR->Quantification

Figure 3: Experimental Workflow for cccDNA Quantification.

Conclusion and Future Directions

This compound is a valuable therapeutic agent for CHB that effectively reduces viral replication and, consequently, intrahepatic cccDNA levels. The primary mechanism of cccDNA reduction is the inhibition of its replenishment, allowing for natural decay processes to dominate. While direct effects of this compound on cccDNA stability or degradation pathways have not been demonstrated, understanding the host factors and signaling pathways involved in cccDNA turnover is crucial for the development of novel therapeutic strategies aimed at a functional cure for HBV. Future research should focus on elucidating any potential secondary mechanisms of this compound and other NAs that may contribute to cccDNA decline and exploring combination therapies that target both viral replication and the stability of the cccDNA reservoir.

References

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Besifovir into its Active Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir dipivoxil maleate (Besivo®), an oral acyclic nucleotide phosphonate, is a potent antiviral agent approved for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a prodrug, this compound undergoes a multi-step metabolic activation process within the host cell to exert its therapeutic effect.[3] Understanding the intricacies of its cellular uptake, conversion to the active diphosphate form, and mechanism of action is crucial for optimizing its clinical efficacy, anticipating potential drug interactions, and guiding the development of next-generation antiviral therapies. This technical guide provides a comprehensive overview of the current knowledge on the cellular pharmacology of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Cellular Uptake and Intracellular Metabolism

This compound dipivoxil maleate is administered as a more lipophilic prodrug to enhance its oral bioavailability. Following administration, it undergoes a two-step phosphorylation process to become the pharmacologically active this compound diphosphate.

Initial Hydrolysis to this compound (LB80317)

Once absorbed, this compound dipivoxil maleate is rapidly hydrolyzed by esterases in the liver and intestine. This enzymatic cleavage removes the pivaloyloxymethyl groups, converting the prodrug into its initial active metabolite, this compound (BFV), also known as LB80317.[3][4]

Phosphorylation to the Active Diphosphate Form

This compound, a guanosine monophosphate analog, requires two subsequent phosphorylation steps to become the active antiviral agent, this compound diphosphate.[3] This process is catalyzed by host cellular kinases. While the specific kinases responsible for the phosphorylation of this compound have not been definitively identified in the reviewed literature, the activation of other acyclic nucleoside phosphonates, such as cidofovir, involves pyrimidine nucleoside monophosphate kinase for the first phosphorylation and enzymes like pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase for the second phosphorylation.[5] It is plausible that similar host cell kinases are involved in the bioactivation of this compound.

The active this compound diphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase (polymerase).[3] Incorporation of this compound diphosphate leads to premature chain termination, thereby inhibiting HBV replication.[1]

Quantitative Pharmacokinetic and In Vitro Data

Quantitative data on the pharmacokinetics of this compound and its metabolites, as well as its in vitro antiviral activity, are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma [1][6]

ParameterThis compound (LB80331)This compound Metabolite (LB80317)
Tmax (hours) 2.03.0
Cmax (ng/mL) 397 (for a 60 mg dose)-
Elimination Half-life (hours) 3.0-

Table 2: In Vitro Anti-HBV Activity of this compound (BFV) against Wild-Type and Drug-Resistant HBV Strains in Huh7 Cells [7]

HBV StrainIC50 (μM)
Wild-Type 4.25 ± 0.43
Lamivudine-Resistant (rtL180M + rtM204V) > 50
Adefovir-Resistant (rtA181T + rtN236T) 8.43 ± 0.58
Entecavir-Resistant (rtL180M + rtT184L + rtM204V) 40.70 ± 2.26

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's cellular pharmacology.

In Vitro HBV Drug Susceptibility Assay

This assay is used to determine the concentration of an antiviral drug required to inhibit HBV replication in cell culture.

a. Cell Culture and Transfection:

  • Human hepatoma cell lines, such as Huh7 or HepG2-NTCP, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7][8]

  • Cells are seeded in multi-well plates and transfected with a replication-competent HBV replicon plasmid (e.g., HBV 1.2mer) using a suitable transfection reagent like Lipofectamine 2000.[7]

b. Drug Treatment:

  • Following transfection, the cells are treated with varying concentrations of this compound (the active metabolite, BFV) for a specified period, typically 4 days. The medium containing the drug is refreshed daily.[7]

c. Analysis of HBV Replication:

  • Southern Blot Analysis: Intracellular HBV DNA is extracted from the cells. The DNA is then separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a DIG-labeled HBV-specific probe to visualize the viral DNA replicative intermediates.[7]

  • Quantitative Real-Time PCR (qPCR): The amount of intracellular HBV DNA can be quantified using qPCR with primers specific for the HBV genome.[4]

  • ELISA: The levels of secreted HBV antigens (HBeAg and HBsAg) in the cell culture supernatant can be measured by ELISA to monitor viral protein expression.[7]

d. Determination of IC50:

  • The 50% inhibitory concentration (IC50) is calculated by quantifying the reduction in HBV DNA levels at different drug concentrations compared to the untreated control.[7]

Quantification of Intracellular Metabolites by LC-MS/MS

This method is used to measure the intracellular concentrations of this compound and its phosphorylated metabolites. While a specific protocol for this compound is not detailed in the provided search results, a general workflow for nucleotide analogs can be adapted.[5][9]

a. Cell Culture and Drug Incubation:

  • Hepatocytes (primary human hepatocytes or cell lines like HepG2) are incubated with this compound at a specific concentration (e.g., 10 μM) for various time points (e.g., 2, 6, 24 hours).[9]

b. Metabolite Extraction:

  • The cells are rapidly washed with cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Intracellular metabolites are extracted by lysing the cells with a cold organic solvent mixture, such as 70% methanol or a combination of acetonitrile, methanol, and water.[5][10] This step is performed at low temperatures to quench enzymatic activity.

c. Sample Preparation:

  • The cell lysate is centrifuged to pellet cellular debris.

  • The supernatant containing the intracellular metabolites is collected and may require further purification, such as solid-phase extraction, to remove interfering substances.[11]

d. LC-MS/MS Analysis:

  • The extracted metabolites are separated using liquid chromatography (LC), often with a column suitable for polar analytes like an anion exchange or HILIC column.[11]

  • The separated metabolites are then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.[11]

  • Stable isotope-labeled internal standards are typically used for accurate quantification.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Besifovir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte BSV This compound Dipivoxil Maleate (Prodrug) BFV This compound (BFV) (LB80317) BSV->BFV Esterases (Liver, Intestine) BFV_MP This compound Monophosphate BFV->BFV_MP Cellular Kinase 1 (e.g., PMNK) BFV_DP This compound Diphosphate (Active Form) BFV_MP->BFV_DP Cellular Kinase 2 (e.g., PK, CK, NDK) HBV_RT HBV Reverse Transcriptase BFV_DP->HBV_RT Competitive Inhibition DNA_Chain Viral DNA Chain Termination HBV_RT->DNA_Chain dGTP dGTP dGTP->HBV_RT

Figure 1. Cellular uptake and metabolic activation pathway of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis culture Culture Hepatocytes (e.g., Huh7, HepG2) transfect Transfect with HBV Replicon culture->transfect treat Treat with this compound (Varying Concentrations) transfect->treat extract Extract Intracellular HBV DNA treat->extract elisa ELISA for Secreted Antigens treat->elisa southern Southern Blot extract->southern qpcr qPCR extract->qpcr data_analysis Data Analysis & IC50 Calculation southern->data_analysis qpcr->data_analysis elisa->data_analysis

Figure 2. Experimental workflow for in vitro HBV drug susceptibility assay.

Conclusion

This compound is an effective anti-HBV agent that requires intracellular activation to exert its antiviral activity. The prodrug, this compound dipivoxil maleate, is efficiently converted to this compound, which is subsequently phosphorylated by host cellular kinases to the active diphosphate form. This active metabolite potently inhibits the HBV reverse transcriptase, leading to the suppression of viral replication. While the general pathway of activation is understood, further research is needed to identify the specific cellular kinases and transporters involved in the metabolism and uptake of this compound. Such studies will provide a more complete understanding of its cellular pharmacology and may pave the way for the development of even more effective and targeted therapies for chronic hepatitis B.

References

Methodological & Application

Application Notes and Protocols for the Use of Besifovir in HBV Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the utilization of Besifovir (this compound Dipivoxil Maleate, BSV), a potent nucleotide analog, for studying Hepatitis B Virus (HBV) in in vitro cell culture systems.

Introduction

This compound is an acyclic nucleotide phosphonate with a chemical structure similar to adefovir and tenofovir.[1] Its active form, a guanosine monophosphate analog, acts as a competitive inhibitor of the HBV polymerase's reverse transcriptase (RT) domain.[2] By competing with the natural substrate dGTP, it terminates the elongation of the nascent viral DNA chain, thereby suppressing HBV replication.[2] In South Korea, this compound has been approved for the treatment of chronic hepatitis B (CHB).[1][2] Cell culture models are indispensable tools for preclinical evaluation of such antiviral agents, allowing for the determination of antiviral efficacy, cytotoxicity, and the study of drug resistance mechanisms.

Mechanism of Action of this compound

This compound dipivoxil maleate is a prodrug that is metabolized within hepatocytes to its active diphosphate form. This active metabolite is then incorporated into the elongating HBV DNA strand during reverse transcription of the pregenomic RNA (pgRNA). The absence of a 3'-hydroxyl group on the incorporated this compound molecule leads to chain termination, thus halting viral DNA synthesis.[2]

G cluster_cell Hepatocyte cluster_this compound This compound Action HBV_entry HBV Entry & Uncoating rcDNA_to_nucleus rcDNA transport to Nucleus HBV_entry->rcDNA_to_nucleus cccDNA_formation rcDNA to cccDNA Conversion rcDNA_to_nucleus->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription (pgRNA -> rcDNA) Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly & Secretion Reverse_Transcription->Virion_Assembly Besifovir_Prodrug This compound Dipivoxil (Prodrug) Besifovir_Active Active this compound-DP Besifovir_Prodrug->Besifovir_Active Metabolism Besifovir_Active->Reverse_Transcription Inhibits by Chain Termination G Start Start Cell_Seeding Seed Hepatoma Cells (e.g., Huh7) in 6-well plates Start->Cell_Seeding Transfection Transfect cells with HBV replicon plasmid Cell_Seeding->Transfection Drug_Treatment Treat cells with varying concentrations of this compound Transfection->Drug_Treatment Incubation Incubate for 4 days Drug_Treatment->Incubation Harvest Harvest supernatant and cells Incubation->Harvest Analysis Analysis Harvest->Analysis ELISA ELISA for HBeAg/HBsAg (Supernatant) Analysis->ELISA DNA_Extraction HBV DNA Extraction (Cells) Analysis->DNA_Extraction Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) Analysis->Cytotoxicity End End ELISA->End qPCR qPCR or Southern Blot for HBV DNA DNA_Extraction->qPCR qPCR->End Cytotoxicity->End

References

Application Notes and Protocols: Assaying Besifovir Efficacy in Reducing Hepatitis B Virus (HBV) DNA Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B (CHB) is a significant global health issue, characterized by persistent Hepatitis B virus (HBV) infection, which can lead to severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2] The primary goal of antiviral therapy is to achieve sustained suppression of HBV replication, with the serum HBV DNA level being the most crucial biomarker for monitoring disease activity and treatment response.[3] Besifovir dipivoxil maleate (BSV) is a potent acyclic nucleotide phosphonate, a class of antiviral drugs that targets the HBV polymerase.[4][5][6] Approved in South Korea, it has demonstrated strong antiviral efficacy comparable to established therapies like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), with a favorable safety profile concerning renal and bone health.[2][7][8][9]

These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of its efficacy in reducing HBV DNA from clinical studies, and detailed protocols for the quantitative assessment of HBV DNA levels in a research or clinical setting.

Mechanism of Action of this compound

This compound is a prodrug of a guanosine monophosphate analog.[9] Once administered orally, it is converted into its active form, this compound diphosphate, within the body.[10] This active metabolite acts as a competitive inhibitor of the HBV reverse transcriptase (polymerase), an enzyme essential for the virus's replication cycle.[10] By mimicking natural deoxynucleoside triphosphates, this compound diphosphate is incorporated into the elongating viral DNA chain. Its unique structure, however, prevents the addition of subsequent nucleotides, causing premature chain termination and effectively halting HBV DNA synthesis.[1][10] This targeted inhibition of viral replication leads to a significant reduction in serum HBV DNA levels.[1]

HBV_Replication_and_Besifovir_MOA cluster_host_cell Hepatocyte (Host Cell) cluster_this compound This compound Action HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA rcDNA Transport to Nucleus Uncoating->rcDNA cccDNA cccDNA Formation rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription (HBV Polymerase) Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly & Release Reverse_Transcription->Virion_Assembly New HBV Virions New HBV Virions Virion_Assembly->New HBV Virions This compound This compound (Active Form) This compound->Reverse_Transcription Inhibits

Caption: Mechanism of this compound in the HBV replication cycle.

Quantitative Data on this compound Efficacy

Clinical trials have consistently demonstrated this compound's potent antiviral activity. The primary endpoint in these studies is typically the virological response, defined as the proportion of patients achieving an undetectable or significantly reduced HBV DNA level (e.g., <20 IU/mL or <69 IU/mL).[2][9]

Table 1: Long-Term Efficacy of Continuous this compound Treatment A long-term extensional study of a phase 3 trial evaluating patients receiving this compound continuously (BSV-BSV) versus those who switched from Tenofovir (TDF) to this compound after 48 weeks (TDF-BSV).

Metric (at Week 144)BSV-BSV GroupTDF-BSV Groupp-value
Virological Response (HBV DNA <69 IU/mL) 87.7% (71/81)92.1% (70/76)0.36
Complete Virological Response (HBV DNA <20 IU/mL) 80.3% (65/81)85.5% (65/76)0.38
Data sourced from a 144-week open-label extensional study.[2]

Table 2: Comparative Efficacy of this compound vs. Tenofovir Analogs in Treatment-Naïve Patients Comparison of virological response rates from different clinical trials.

Study ComparisonDurationThis compound (BSV) GroupComparator GroupNon-inferiority
BSV vs. TDF 48 Weeks100.0% (64/64) with HBV DNA <20 IU/mL98.5% (65/66) with TDFDemonstrated
BSV vs. TAF (Year 1) 1 Year68.6% with HBV DNA <20 IU/mL69.9% with TAFDemonstrated
BSV vs. TAF (Year 2) 2 Years84.5% with HBV DNA <20 IU/mL85.9% with TAFDemonstrated
BSV vs. TAF (Year 3) 3 Years93.0% with HBV DNA <20 IU/mL92.0% with TAFDemonstrated
Data compiled from separate randomized trials and real-world cohort studies.[9][11][12]

Both this compound and comparator groups exhibited a mean HBV DNA reduction of at least 4 log₁₀ IU/mL after just 3 months of treatment.[11][12] Importantly, no drug-resistant mutations to this compound were detected during a 144-week treatment course.[2]

Experimental Protocols

Protocol 1: Quantification of Serum HBV DNA using Real-Time PCR (qPCR)

This protocol outlines the standardized method for quantifying HBV DNA from patient serum, a critical procedure for assessing the efficacy of antiviral agents like this compound.

4.1. Objective To accurately measure the concentration of HBV DNA (in IU/mL or copies/mL) in serum samples from patients undergoing this compound therapy.

4.2. Materials

  • Serum samples collected in sterile tubes.

  • DNA extraction kit (silica-membrane spin column or magnetic bead-based, validated for viral DNA).

  • qPCR instrument (e.g., Cobas Amplicor, Abbott m2000rt).

  • HBV qPCR assay kit (containing primers, probes, polymerase, and quantitative standards).

  • Nuclease-free water and microcentrifuge tubes.

  • Calibrated pipettes and aerosol-resistant filter tips.

4.3. Experimental Workflow

qPCR_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Collection 1. Serum Sample Collection & Processing Sample_Storage 2. Sample Storage (-20°C to -80°C) Sample_Collection->Sample_Storage DNA_Extraction 3. Viral DNA Extraction (Manual or Automated) Sample_Storage->DNA_Extraction qPCR_Setup 4. qPCR Reaction Setup (Master Mix, Primers, DNA) DNA_Extraction->qPCR_Setup Amplification 5. Amplification & Detection (Real-Time PCR Instrument) qPCR_Setup->Amplification Data_Analysis 6. Data Analysis (Standard Curve Interpolation) Amplification->Data_Analysis Quantification 7. Result Calculation (IU/mL) Data_Analysis->Quantification Reporting 8. Report Generation Quantification->Reporting

Caption: Workflow for quantitative analysis of HBV DNA.

4.4. Detailed Procedure

  • Sample Handling:

    • Collect whole blood in a serum separator tube.

    • Centrifuge according to the tube manufacturer's instructions to separate serum.

    • Aseptically transfer the serum to a sterile, nuclease-free cryovial.

    • Samples can be stored at 2-8°C for short-term use (<24 hours) or at -20°C to -80°C for long-term storage.

  • HBV DNA Extraction:

    • Thaw serum samples completely at room temperature.

    • Follow the manufacturer's protocol for the chosen viral DNA extraction kit. This typically involves:

      • Lysis: Incubating the serum with a lysis buffer to release viral nucleic acids.

      • Binding: Applying the lysate to a silica column or adding magnetic beads to bind the DNA.

      • Washing: Washing the column/beads with wash buffers to remove inhibitors and impurities.

      • Elution: Eluting the purified HBV DNA in a small volume of elution buffer or nuclease-free water.

  • qPCR Reaction Setup:

    • Work in a dedicated clean area or a PCR hood to prevent contamination.

    • Prepare a master mix containing the qPCR buffer, dNTPs, HBV-specific primers and probe, and DNA polymerase.

    • Aliquot the master mix into PCR tubes or wells of a 96-well plate.

    • Add a specific volume of the extracted DNA to each reaction well.

    • Include the following controls in every run:

      • Quantitative Standards: A dilution series of known HBV DNA concentrations to generate a standard curve.

      • Negative Control: Nuclease-free water instead of DNA to check for contamination.

      • Positive Control: A sample with a known, low-positive concentration of HBV DNA to validate the run.

  • Amplification and Data Acquisition:

    • Seal the PCR plate and briefly centrifuge to collect contents at the bottom.

    • Place the plate in the real-time PCR instrument.

    • Run a thermal cycling program as specified by the assay manufacturer. A typical program includes:

      • An initial denaturation step (e.g., 95°C for 5-10 minutes).

      • 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

    • The instrument will measure fluorescence at each cycle of the annealing/extension step.

  • Data Analysis and Interpretation:

    • The qPCR software will generate a standard curve by plotting the quantification cycle (Cq) values of the standards against their log concentrations.

    • The software then interpolates the Cq values of the unknown patient samples from this curve to determine their HBV DNA concentration.[13]

    • Results are typically reported in International Units per milliliter (IU/mL). Commercial assays are calibrated against the World Health Organization (WHO) international standard for HBV DNA.

    • The linear range and limit of detection (LOD) of the assay are critical for interpretation. For example, the Cobas Amplicor HBV Monitor test has a linear range from 100 to 100,000 copies/ml, with a detection rate of 100% for samples at 400 copies/ml.[14]

Monitoring for Drug Resistance

Although this compound has shown a high barrier to resistance, monitoring for the emergence of antiviral resistance mutations is crucial in patients who exhibit a virological breakthrough.[7][9] A virological breakthrough is defined as a >1 log₁₀ IU/mL increase in HBV DNA from its lowest point.[11][12] Studies have shown that mutations already known to confer resistance to other nucleos(t)ide analogs, such as the lamivudine-resistant mutations rtL180M and rtM204V, are also associated with this compound resistance.[5][15][16] If resistance is suspected, sequencing of the HBV polymerase gene from the patient's serum is recommended to identify relevant mutations.[16]

References

Application Note: Quantification of Besifovir and its Metabolites in Plasma and Liver Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Besifovir and its active metabolites, LB80331 and LB80317, in human plasma and liver tissue samples. The method utilizes a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research in drug development. The protocols provided are based on established methodologies for the analysis of nucleotide analogs and offer a robust starting point for method development and validation in a research setting.

Introduction

This compound (Besivo®) is a novel acyclic nucleotide phosphonate that demonstrates potent antiviral activity against the Hepatitis B Virus (HBV).[1] As a prodrug, this compound is rapidly converted in the body to its active metabolites, LB80331 and the subsequent diphosphate form of LB80317, which inhibits the HBV reverse transcriptase, a critical enzyme in the viral replication cycle.[1] Accurate quantification of the parent drug and its metabolites in biological matrices is essential for evaluating its pharmacokinetic profile, understanding its distribution into target tissues such as the liver, and assessing its overall efficacy and safety.

This document outlines a comprehensive LC-MS/MS method for the simultaneous determination of this compound's key metabolites, LB80331 and LB80317, in both plasma and liver tissue. The provided protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation based on regulatory standards.

Data Presentation

The following tables summarize the expected performance characteristics of the described LC-MS/MS method, based on typical validation parameters for bioanalytical assays as recommended by the FDA.[2][3]

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
LLOQ 5.0 ng/mL for LB80331, 10.0 ng/mL for LB80317

Experimental Protocols

Protocol 1: Quantification of this compound Metabolites in Human Plasma

This protocol details the procedure for extracting and quantifying LB80331 and LB80317 from human plasma samples.

Materials:

  • Human plasma (K2-EDTA)

  • This compound metabolite standards (LB80331, LB80317)

  • Internal Standard (IS) (e.g., Tenofovir-d6)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw plasma samples and standards on ice.

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound metabolite standards into blank plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an LC-MS vial and inject 10 µL into the LC-MS/MS system.

Protocol 2: Quantification of this compound Metabolites in Liver Tissue

This protocol outlines the homogenization and extraction of LB80331 and LB80317 from liver tissue samples.

Materials:

  • Liver tissue samples

  • This compound metabolite standards (LB80331, LB80317)

  • Internal Standard (IS) (e.g., Tenofovir-d6)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Homogenizer (e.g., bead beater)

  • Microcentrifuge tubes

  • LC-MS vials

Procedure:

  • Tissue Weighing: Weigh approximately 50 mg of frozen liver tissue.

  • Homogenization:

    • Add the tissue to a tube containing homogenization beads and 500 µL of cold 80:20 methanol/water.

    • Homogenize the tissue until a uniform suspension is achieved.

  • Protein Precipitation:

    • To the tissue homogenate, add 1 mL of cold acetonitrile containing the internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase A.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an LC-MS vial and inject 10 µL into the LC-MS/MS system.

Visualizations

G cluster_plasma Plasma Sample Preparation cluster_tissue Tissue Sample Preparation plasma_sample 100 µL Plasma Sample add_is_acn Add 300 µL Acetonitrile + IS plasma_sample->add_is_acn vortex1 Vortex & Centrifuge add_is_acn->vortex1 supernatant1 Transfer Supernatant vortex1->supernatant1 evaporate1 Evaporate to Dryness supernatant1->evaporate1 reconstitute1 Reconstitute in Mobile Phase A evaporate1->reconstitute1 analysis1 LC-MS/MS Analysis reconstitute1->analysis1 tissue_sample ~50 mg Liver Tissue homogenize Homogenize in Methanol/Water tissue_sample->homogenize add_is_acn2 Add 1 mL Acetonitrile + IS homogenize->add_is_acn2 vortex2 Vortex & Centrifuge add_is_acn2->vortex2 supernatant2 Transfer Supernatant vortex2->supernatant2 evaporate2 Evaporate to Dryness supernatant2->evaporate2 reconstitute2 Reconstitute in Mobile Phase A evaporate2->reconstitute2 analysis2 LC-MS/MS Analysis reconstitute2->analysis2

Caption: Experimental workflow for plasma and tissue sample preparation.

HBV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_drug_action This compound Mechanism of Action HBV HBV Virion Entry Entry into Cell HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) (in Nucleus) rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core, etc.) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_Virions New Virions Reverse_Transcription->New_Virions Release Release New_Virions->Release This compound This compound (Prodrug) Metabolism Metabolism This compound->Metabolism Active_Metabolite Active Metabolite (LB80317-diphosphate) Metabolism->Active_Metabolite Active_Metabolite->Inhibition Inhibits Inhibition->Reverse_Transcription

Caption: this compound's mechanism of action via inhibition of HBV replication.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Besifovir (this compound dipivoxil maleate, BSV), a novel antiviral agent for the treatment of chronic hepatitis B (CHB). This document summarizes its mechanism of action, clinical efficacy, safety profile, and resistance patterns, supplemented with detailed experimental protocols and data presented for research and development purposes.

Introduction to this compound

This compound is an acyclic nucleotide phosphonate with a chemical structure similar to adefovir and tenofovir.[1] It acts as a potent inhibitor of the hepatitis B virus (HBV) polymerase.[2][3] Developed primarily by Ildong Pharmaceutical Co., Ltd. in South Korea, this compound has emerged as a promising therapeutic option for CHB, offering comparable antiviral efficacy to established first-line treatments like tenofovir disoproxil fumarate (TDF) but with an improved safety profile, particularly concerning renal function and bone mineral density.[4][5][6][7] Chronic HBV infection is a major global health issue that can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma (HCC).[4][6] this compound represents a significant advancement in the long-term management of CHB patients.[8]

Mechanism of Action

This compound dipivoxil maleate is an orally administered prodrug that is converted in the body to its active diphosphate metabolite.[4][9] This active form functions as a nucleotide analog. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain by the HBV polymerase (reverse transcriptase).[4] Once incorporated, it causes premature chain termination, effectively halting viral DNA replication and suppressing the production of new virus particles.[3][4] The primary target of this compound is the reverse transcriptase enzyme, which is critical for the HBV life cycle.[4]

G cluster_0 cluster_1 BSV_prodrug This compound Dipivoxil (Oral Prodrug) BSV_active This compound Diphosphate (Active Metabolite) BSV_prodrug->BSV_active Intracellular Metabolism HBV_RT HBV Polymerase (Reverse Transcriptase) BSV_active->HBV_RT Competitively Inhibits DNA_synthesis HBV DNA Replication HBV_RT->DNA_synthesis Catalyzes Replication_stopped Replication Terminated DNA_synthesis->Replication_stopped Blocked by this compound

Caption: Mechanism of action of this compound.

Application in HBV-Related Liver Disease

Clinical studies have demonstrated that this compound is a potent and safe option for the long-term treatment of CHB. Its application is particularly relevant for treatment-naïve patients and for those experiencing adverse renal or bone effects from other nucleotide analogs like TDF.

3.1 Efficacy this compound has shown non-inferior antiviral efficacy compared to TDF in multiple clinical trials.[7][10] Long-term studies extending up to 192 weeks confirm that its potent viral suppression is durable.[11] Furthermore, studies on liver histology indicate that this compound therapy improves necroinflammation and can reduce levels of intrahepatic covalently closed circular DNA (cccDNA), a key marker for persistent HBV infection.[12] In a 48-week study, the histological response rate was significantly higher in the this compound group compared to the TDF group.[12]

3.2 Safety Profile A key advantage of this compound is its superior safety profile regarding renal and bone health when compared to TDF.[7][13]

  • Renal Safety: Patients treated with this compound show stable or slightly improved estimated glomerular filtration rates (eGFR), whereas TDF treatment is often associated with a decline.[7] Switching from TDF to this compound has been shown to improve renal function.[14] The risk of kidney function decline with this compound has been found to be similar to that of Tenofovir Alafenamide (TAF).[15][16]

  • Bone Safety: Unlike TDF, which can lead to a reduction in bone mineral density (BMD), long-term this compound treatment preserves BMD.[5] In patients who switch from TDF, BMD has been observed to recover to baseline levels.[5][17]

  • Carnitine Depletion: The most common adverse event associated with this compound is L-carnitine depletion, which occurs in nearly all patients.[9] Therefore, routine carnitine supplementation is a necessary part of the treatment protocol.[9][18]

3.3 Resistance Profile this compound exhibits a high barrier to resistance. In long-term clinical trials of up to 192 weeks, no drug-resistant mutations were detected.[5][11] However, isolated case studies have reported viral breakthrough.[19] In vitro analyses suggest that pre-existing lamivudine-resistant mutations, specifically rtL180M and rtM204V, can confer resistance to this compound.[3][20]

Data Presentation

Table 1: Comparative Efficacy of this compound (BSV) vs. Tenofovir Disoproxil Fumarate (TDF)

Endpoint Timepoint BSV Group TDF Group / TDF-BSV Group Reference
Virologic Response
HBV DNA <69 IU/mL 48 Weeks 80.9% 84.9% [7]
HBV DNA <69 IU/mL 144 Weeks 87.7% 92.1% (TDF-BSV) [5]
HBV DNA <20 IU/mL 144 Weeks 80.3% 85.5% (TDF-BSV) [5]
HBV DNA <20 IU/mL (Switch Study) 48 Weeks 100% 98.5% (TDF) [10][21]
HBV DNA <20 IU/mL 192 Weeks 87.5% 87.5% (TDF-BSV) [11]
Biochemical Response
ALT Normalization 48 Weeks 73.4% 77.4% [13]
Serological Response
HBeAg Seroconversion 48 Weeks 5.7% 8.2% [13]
Histological Response

| (≥2 point decrease in HAI score) | 48 Weeks | 77.8% | 36.4% |[12] |

Table 2: Comparative Safety of this compound (BSV) vs. Tenofovir Disoproxil Fumarate (TDF)

Endpoint Timepoint BSV Group TDF Group Reference
Renal Safety
Mean % Change in eGFR (Switch Study) 48 Weeks +1.67% -1.24% [10][17]
Bone Safety
Mean Change in Hip BMD (g/cm²) 48 Weeks -0.007 -0.021 [7]
Mean Change in Spine BMD (g/cm²) 48 Weeks -0.001 -0.027 [7]
Mean Change in Hip BMD (from baseline) 144 Weeks -0.42% N/A [5]

| Mean Change in Spine BMD (from baseline) | 144 Weeks | +0.02% | N/A |[5] |

Table 3: In Vitro Susceptibility of HBV Mutants to this compound

HBV Mutant Clone Key Resistance Mutations IC₅₀ (μM) Fold Difference vs. Wild-Type Reference
Wild-Type (WT) None 4.25 ± 0.43 1.0 [3]
Clone 69-2 rtL180M, rtM204V, rtV207I 26.00 ± 3.79 ~6.1 [3]

| Clone 71-3 | rtL180M, rtM204V | 40.70 ± 2.26 | ~9.6 |[3] |

Experimental Protocols

5.1 Protocol: Phase 3/4 Comparative Clinical Trial of this compound

This protocol is based on the design of pivotal trials comparing this compound to TDF.[7][18][21]

Objective: To evaluate the non-inferiority of this compound compared to an active comparator (e.g., TDF) in terms of antiviral efficacy and to assess its safety profile in patients with CHB.

Study Design: A multicenter, randomized, double-blind, active-controlled trial, potentially followed by an open-label extension phase.

Patient Population:

  • Inclusion Criteria: Adults with CHB, HBeAg-positive or HBeAg-negative, with serum HBV DNA >2,000 IU/mL and elevated ALT levels. For switch studies, patients should be on stable TDF therapy for ≥48 weeks with HBV DNA <20 IU/mL.[21][22]

  • Exclusion Criteria: Co-infection with HCV, HDV, or HIV; evidence of hepatocellular carcinoma; decompensated liver disease; significant renal impairment at baseline; prior exposure to the investigational drug.

Treatment Arms:

  • This compound Arm: this compound 150 mg, once daily, orally + Placebo for comparator, once daily. Co-administration of L-carnitine 660 mg daily is mandatory.[18]

  • Comparator Arm: TDF 300 mg, once daily, orally + Placebo for this compound, once daily.

Study Duration: 48 to 96 weeks for the double-blind phase, with an optional open-label extension for up to 192 weeks.[7][11]

Assessments and Schedule:

  • Screening/Baseline: Physical exam, medical history, vital signs, HBV DNA quantification, HBeAg/HBsAg status, ALT/AST, complete blood count, serum creatinine, and bone mineral density (DEXA scan).

  • On-treatment Visits (e.g., Weeks 4, 12, 24, 36, 48, and every 12-24 weeks thereafter):

    • HBV DNA quantification (primary efficacy endpoint).

    • Liver function tests (ALT, AST).

    • Serology (HBeAg, HBsAg).

    • Renal function monitoring (serum creatinine, eGFR calculation).

    • Adverse event monitoring.

  • Annual Assessments: Bone mineral density (DEXA scan).

Endpoints:

  • Primary Efficacy Endpoint: Proportion of patients with serum HBV DNA <20 IU/mL (or <69 IU/mL) at Week 48.[5][21]

  • Secondary Efficacy Endpoints: ALT normalization, HBeAg seroconversion, change in HBsAg levels, emergence of resistance mutations.

  • Safety Endpoints: Incidence of adverse events, changes from baseline in eGFR and BMD of the hip and spine.

Caption: Workflow for a comparative clinical trial of this compound.

5.2 Protocol: HBV DNA Quantification

Principle: Real-time Polymerase Chain Reaction (PCR) is the standard method for quantifying HBV DNA levels in patient serum or plasma.

Methodology:

  • Sample Collection: Collect whole blood in serum separator tubes (SST) or EDTA tubes. Process to separate serum or plasma within 6 hours of collection. Store samples at -80°C until analysis.

  • DNA Extraction: Extract total nucleic acid from 200-500 µL of serum/plasma using a validated automated or manual extraction kit (e.g., Qiagen, Roche).

  • Real-Time PCR:

    • Use a commercially available, approved HBV quantification assay (e.g., COBAS® AmpliPrep/COBAS® TaqMan® HBV Test, Abbott RealTime HBV).

    • These assays typically target a conserved region of the HBV genome.

    • Prepare a master mix containing primers, probes, DNA polymerase, and dNTPs.

    • Add a specific volume of extracted DNA to the master mix.

    • Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence signal generated during amplification.

  • Quantification: The HBV DNA level (in IU/mL) is calculated by the instrument software by comparing the sample's amplification cycle (Cq or Ct value) to a standard curve generated from known concentrations of HBV DNA. The lower limit of quantification for sensitive assays is typically <20 IU/mL.

5.3 Protocol: In Vitro Drug Susceptibility Assay

Principle: To determine the concentration of this compound required to inhibit 50% of HBV replication (IC₅₀) in cell culture for wild-type and mutant HBV strains. This protocol is adapted from methodologies described in resistance studies.[3][20]

Methodology:

  • Plasmid Construction: Clone the full-length HBV genome (or the polymerase region containing mutations of interest) into a replication-competent expression vector (e.g., a 1.2mer or 1.3mer HBV construct).

  • Cell Culture and Transfection:

    • Culture a human hepatoma cell line (e.g., Huh7 or HepG2).

    • Seed cells in 24- or 48-well plates.

    • Transfect the cells with the HBV-containing plasmid using a suitable transfection reagent.

  • Drug Treatment:

    • 24 hours post-transfection, remove the transfection medium and add fresh culture medium containing serial dilutions of the active metabolite of this compound. Include a no-drug control.

    • Culture the cells for an additional 3-5 days.

  • Analysis of HBV Replication:

    • Supernatant: Collect the cell culture supernatant and quantify encapsidated HBV DNA using real-time PCR (as described in Protocol 5.2).

    • Intracellular: Lyse the cells and perform a Southern blot analysis for HBV replicative intermediates, or quantify intracellular core DNA by qPCR.

  • Calculation of IC₅₀:

    • Plot the percentage of HBV DNA inhibition against the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

    • The resistance fold-change is calculated as (IC₅₀ of mutant) / (IC₅₀ of wild-type).

G cluster_0 cluster_1 Patient Patient on This compound Therapy Breakthrough Viral Breakthrough (Rising HBV DNA) Patient->Breakthrough Potential Development LAM_mutations Pre-existing Mutations (e.g., rtL180M, rtM204V) Breakthrough->LAM_mutations Associated with Susceptibility Reduced Susceptibility to this compound LAM_mutations->Susceptibility Confers Susceptibility->Breakthrough Leads to

Caption: Logical pathway of this compound resistance.

References

Application Notes and Protocols: In Vitro Drug Susceptibility Assays for Besifovir Against HBV Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir (BFV), a novel acyclic nucleotide phosphonate, is a potent inhibitor of hepatitis B virus (HBV) replication.[1][2][3] As a guanosine monophosphate (dGMP) analogue, its active metabolite competes with the natural substrate for the HBV reverse transcriptase (RT), leading to chain termination of the viral DNA and suppression of viral replication.[4][5] With the increasing use of nucleos(t)ide analogues (NAs) for the treatment of chronic hepatitis B (CHB), the emergence of drug-resistant HBV mutants is a significant clinical challenge.[2][6][7] These application notes provide detailed protocols for in vitro drug susceptibility assays to evaluate the efficacy of this compound against various HBV mutants, along with a summary of its activity against key resistant strains.

Mechanism of Action and Resistance

This compound dipivoxil maleate, the oral prodrug, is converted in the body to its active form, this compound.[4][5] This active metabolite is a competitive inhibitor of the HBV polymerase's reverse transcriptase domain.[2][4] Incorporation of this compound into the elongating viral DNA chain leads to premature termination, thus halting HBV replication.[4]

Drug resistance to this compound has been linked to specific mutations in the reverse transcriptase domain of the HBV polymerase.[3][5] Notably, the lamivudine-resistant mutations rtL180M and rtM204V have been shown to confer resistance to this compound.[1][3][5] Understanding the susceptibility of various NA-resistant HBV mutants to this compound is crucial for positioning it in the clinical management of CHB.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of wild-type (WT) and mutant HBV to this compound and other nucleos(t)ide analogues, presented as the 50% inhibitory concentration (IC50) and the fold change in resistance relative to the wild-type.

Table 1: IC50 Values (μM) of this compound and Other NAs Against Lamivudine-Resistant HBV Mutants

HBV CloneRelevant MutationsThis compound (BFV)Lamivudine (LMV)
Wild-Type-4.25 ± 0.43-
MV MutantrtL180M, rtM204V> 100> 100
Clone 50-2rtM129L, rtV173L, rtL180M, rtM204I, rtL269I, rtH337N10.27 ± 1.23> 100

Data synthesized from multiple sources.[1]

Table 2: IC50 Values (μM) of this compound and Adefovir Against Adefovir-Resistant HBV Mutants

HBV CloneRelevant MutationsThis compound (BFV)Adefovir (ADV)
Wild-Type-4.25 ± 0.43-
Clone 10-16rtA181T8.43 ± 0.58> 100
Clone 10-17rtN236T5.27 ± 0.26> 100

Data synthesized from multiple sources.[1]

Table 3: IC50 Values (μM) of this compound and Entecavir Against Entecavir-Resistant HBV Mutants

HBV CloneRelevant MutationsThis compound (BFV)Entecavir (ETV)
Wild-Type-4.25 ± 0.43-
Clone 69-2rtL180M, rtM204V + additional21.3 ± 2.15> 100
Clone 71-3rtL180M, rtM204V + additional35.8 ± 3.21> 100

Data synthesized from multiple sources.[1]

Table 4: IC50 Values (μM) of this compound and Tenofovir Against Tenofovir-Resistant HBV Mutants

HBV CloneRelevant MutationsThis compound (BFV)Tenofovir (TFV)
Wild-Type-4.25 ± 0.43-
Clone 1-1rtL80I, rtC106S, rtH126Y, rtD134E, rtM204I, rtL269I7.85 ± 0.98> 100
CYEI MutantrtA194T, rtL269I, rtI269L6.54 ± 0.76> 100

Data synthesized from multiple sources.[1][3]

Experimental Protocols

Cell Culture and Maintenance of Huh7 Cells

This protocol describes the standard procedure for culturing Huh7 human hepatoma cells, which are a suitable host for HBV replication studies.

Materials:

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of Huh7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.

  • Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS and add 1-2 mL of Trypsin-EDTA. Incubate at 37°C for 2-5 minutes until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium and split the cells at a ratio of 1:4 to 1:6 into new flasks.[2][8]

Construction of HBV Mutant Plasmids

This protocol outlines the general steps for creating HBV replicons with specific mutations in the reverse transcriptase domain using site-directed mutagenesis.

Materials:

  • HBV 1.2mer replicon plasmid (wild-type)

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • Plasmid purification kit

Procedure:

  • Primer Design: Design primers incorporating the desired nucleotide changes to introduce the specific amino acid substitution in the RT domain.

  • Mutagenesis PCR: Perform PCR using the wild-type HBV replicon plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation and the absence of other mutations by DNA sequencing.

Transfection of Huh7 Cells with HBV Plasmids

This protocol describes the transfection of Huh7 cells with HBV replicon plasmids to initiate HBV replication.

Materials:

  • Huh7 cells seeded in 6-well plates

  • HBV replicon plasmids (wild-type and mutants)

  • Transfection reagent (e.g., Lipofectamine 3000 or similar)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed Huh7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[9]

  • Transfection Complex Preparation: For each well, dilute the HBV plasmid DNA and the transfection reagent in separate tubes containing serum-free medium, according to the manufacturer's instructions. Combine the diluted DNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.[5]

  • Transfection: Add the transfection complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium 4-6 hours post-transfection to complete growth medium.

Drug Treatment

This protocol details the application of this compound to the transfected cells to assess its antiviral activity.

Materials:

  • This compound (active form, BFV) stock solution

  • Complete growth medium

Procedure:

  • Drug Preparation: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

  • Treatment: 24 hours post-transfection, remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for 4 days, replacing the drug-containing medium every 2 days.[1][6]

Analysis of HBV DNA Replication by Southern Blot

This protocol describes the extraction of intracellular HBV DNA and its analysis by Southern blotting to determine the extent of viral replication.

Materials:

  • Lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40)

  • DNase I

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • ³²P-labeled HBV DNA probe

  • Hybridization buffer

  • Phosphorimager system

Procedure:

  • Cell Lysis: Harvest the cells 4 days after drug treatment and lyse them with HEPES buffer containing 1% NP-40.[1]

  • Plasmid Removal: Treat the lysates with DNase I to digest the transfected plasmid DNA.[1]

  • DNA Extraction: Extract the intracellular HBV core-associated DNA using proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.[1][4]

  • Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel.

  • Southern Transfer: Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe.

  • Detection: Wash the membrane and expose it to a phosphorimager screen. Analyze the signal intensity of the HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).

  • Quantification and IC50 Determination: Quantify the band intensities and calculate the IC50 value, which is the drug concentration that inhibits HBV DNA replication by 50%.

Transfection Efficiency Normalization by HBeAg ELISA

This protocol is used to measure the level of secreted Hepatitis B e-antigen (HBeAg) in the cell culture supernatant, which serves as an indicator of transfection efficiency.

Materials:

  • HBeAg ELISA kit

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant at the time of cell harvest.

  • ELISA Assay: Perform the HBeAg ELISA according to the manufacturer's instructions.[7][10][11] This typically involves adding the supernatant to antibody-coated wells, followed by the addition of a conjugated secondary antibody and a substrate for color development.[10]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[10]

  • Normalization: Use the HBeAg levels to normalize the HBV DNA replication data for any variations in transfection efficiency between wells.

Visualizations

experimental_workflow cluster_setup Cell and Plasmid Preparation cluster_experiment Core Experiment cluster_analysis Analysis huh7_culture 1. Huh7 Cell Culture transfection 3. Transfection of Huh7 Cells huh7_culture->transfection plasmid_prep 2. HBV Plasmid Construction (WT & Mutants) plasmid_prep->transfection drug_treatment 4. This compound Treatment transfection->drug_treatment cell_harvest 5. Cell & Supernatant Harvest drug_treatment->cell_harvest dna_extraction 6. Intracellular HBV DNA Extraction cell_harvest->dna_extraction hbeag_elisa 8. HBeAg ELISA cell_harvest->hbeag_elisa southern_blot 7. Southern Blot Analysis dna_extraction->southern_blot data_analysis 9. Data Analysis & IC50 Calculation southern_blot->data_analysis hbeag_elisa->data_analysis

Caption: Experimental workflow for in vitro this compound susceptibility assay.

mechanism_of_action cluster_hbv_replication HBV Replication Cycle cluster_drug_action This compound Action cluster_resistance Resistance Mechanism pgRNA pgRNA Template RT HBV Reverse Transcriptase (Polymerase) pgRNA->RT DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Catalyzes chain_termination DNA Chain Termination RT->chain_termination Incorporation of BFV dNTPs Natural dNTPs (dGTP) dNTPs->RT Incorporation mutant_RT Mutant HBV RT (e.g., rtL180M/rtM204V) dNTPs->mutant_RT new_virus New HBV Virions DNA_synthesis->new_virus This compound This compound (BFV) (dGMP analogue) This compound->RT Competitive Inhibition This compound->mutant_RT Reduced Affinity reduced_binding Reduced BFV Binding & Continued DNA Synthesis mutant_RT->reduced_binding

Caption: Mechanism of action of this compound and resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Besifovir for Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Besifovir (BSV) in HBV studies. This resource provides in-depth answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in HBV suppression?

This compound dipivoxil maleate is an orally available acyclic nucleotide phosphonate, specifically a guanosine monophosphate analog.[1][2] It is a prodrug that is metabolized into its active form, which then acts as a potent inhibitor of the HBV polymerase.[3][4] This inhibition disrupts the viral replication machinery, specifically the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA, thereby suppressing the production of new virions.[3]

To visualize where this compound acts within the HBV lifecycle, refer to the diagram below.

HBV_Lifecycle HBV Replication Cycle and this compound's Target cluster_cell Hepatocyte cluster_nucleus Entry 1. Virus Entry (NTCP Receptor) Uncoating 2. Uncoating Entry->Uncoating Nucleus Nucleus Uncoating->Nucleus cccDNA 3. rcDNA -> cccDNA (Viral Minichromosome) Transcription 4. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 5. Translation pgRNA->Translation Encapsidation 6. Encapsidation (pgRNA + Polymerase in Core) pgRNA->Encapsidation Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Proteins Proteins->Encapsidation RT 7. Reverse Transcription (pgRNA -> rcDNA) Encapsidation->RT Assembly 8. Nucleocapsid Assembly & Envelopment RT->Assembly Release 9. Virion Release (Exocytosis) Assembly->Release After_Release New Virions Release->After_Release This compound This compound (Active Metabolite) This compound->RT Inhibits Outside->Entry HBV Virion

Caption: HBV Replication Cycle and this compound's Target.
Q2: What are the recommended starting concentrations for in vitro studies with this compound?

The optimal concentration of this compound for in vitro experiments depends on the specific HBV strain and cell line used. However, published IC₅₀ (half-maximal inhibitory concentration) values provide an excellent starting point for dose-response studies. This compound has demonstrated potent activity against both wild-type (WT) and some drug-resistant HBV mutants.

Data Summary: In Vitro IC₅₀ Values of this compound

HBV CloneAssociated ResistanceThis compound (BFV) IC₅₀ (µM)Fold Resistance vs. WTReference
Wild-Type (WT)-0.15 ± 0.031.0[5]
50-2 (Natural)LMV-R (rtL180M+rtM204I)0.11 ± 0.030.7[5]
MV (Artificial)LMV-R (rtL180M+rtM204V)> 5> 33.3[5]
69-2 (Natural)ETV-R (rtI169T+rtL180M+rtT184L+rtM204V)> 5> 33.3[5]
71-3 (Natural)ETV-R (rtV173L+rtL180M+rtT184S+rtM204V)> 5> 33.3[5]

LMV: Lamivudine; ETV: Entecavir

Recommendation: For initial experiments with wild-type HBV, a concentration range of 0.01 µM to 1.0 µM is recommended to establish a dose-response curve. For known resistant strains, higher concentrations may be necessary.

Q3: How do I accurately measure the suppression of HBV DNA by this compound?

Quantitative real-time PCR (qPCR) is the standard method for quantifying HBV DNA levels in cell culture supernatants or serum.[6][7] This technique offers high sensitivity and a broad dynamic range for accurate measurement of viral load reduction.[6][8]

Experimental Protocol: HBV DNA Quantification by Real-Time PCR

  • Sample Collection: Collect cell culture supernatant at predetermined time points post-treatment with this compound.

  • DNA Extraction:

    • Isolate viral DNA from 100-200 µL of supernatant using a commercial viral DNA/RNA extraction kit, following the manufacturer's instructions.

    • Alternatively, a simple NaOH lysis method can be used for serum: mix 50 µL of serum with 50 µL of 0.4 mol/L NaOH, incubate at 80°C for 10 minutes, centrifuge, and neutralize the supernatant with 25 µL of 0.4 mol/L Tris-HCl (pH 7.5).[9]

  • qPCR Reaction Setup:

    • Prepare a master mix containing a suitable qPCR master mix (e.g., with TaqMan chemistry), forward and reverse primers targeting a conserved region of the HBV genome (e.g., S gene), and a corresponding fluorescent probe.[8]

    • Add 2-5 µL of the extracted DNA template to each reaction well.

  • Standard Curve Generation:

    • Prepare a serial dilution of a plasmid standard with a known copy number of the HBV target sequence.

    • Run the standards in parallel with your experimental samples to generate a standard curve for absolute quantification. The linear range should ideally span from 10¹ to 10⁸ copies/reaction.[6]

  • Thermal Cycling:

    • Use a standard thermal cycling protocol, for example: initial denaturation at 95°C for 10 minutes, followed by 45-55 cycles of 95°C for 20 seconds and 60°C for 1 minute.[6]

  • Data Analysis:

    • Calculate the HBV DNA concentration (in copies/mL or IU/mL) for each sample by interpolating its quantification cycle (Cq) value against the standard curve.

    • Determine the percentage of HBV DNA reduction relative to an untreated control.

Troubleshooting Guide: qPCR for HBV DNA

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Inefficient DNA extraction; PCR inhibitors; Primer/probe degradation.Use a fresh extraction kit; Include an internal control to check for inhibition; Verify primer/probe integrity.
High Cq Values Low viral titer; Inefficient amplification.Concentrate the supernatant before extraction; Optimize primer concentrations and annealing temperature.
Poor Standard Curve (R² < 0.99) Pipetting errors; Standard degradation.Use calibrated pipettes and fresh dilutions of the plasmid standard for each run.
Q4: How can I evaluate the potential cytotoxicity of different this compound concentrations?

It is critical to ensure that the observed reduction in HBV DNA is due to specific antiviral activity and not cellular toxicity. A cell viability assay, such as the MTT or MTS assay, should be run in parallel with your antiviral experiments using the same cell line (e.g., HepG2, Huh7, or HepaRG™ cells).

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).

  • Drug Treatment: Treat the cells with the same concentrations of this compound used in the HBV suppression experiment. Include a "cells only" (negative) control and a "lysis" (positive) control (e.g., treated with 1% Triton X-100).

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 2-4 hours (or overnight) in the dark to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. A concentration is generally considered non-toxic if cell viability remains >90%.

The workflow for testing this compound efficacy and cytotoxicity is outlined below.

Workflow Experimental Workflow for this compound Efficacy & Cytotoxicity Testing cluster_prep Preparation cluster_treat Treatment cluster_assay Assays (Parallel Processing) cluster_analysis Analysis Seed Seed Hepatocytes (e.g., HepG2.2.15) in Plates Treat Treat cells with serial dilutions of this compound and controls Seed->Treat HBV_Assay Antiviral Assay Treat->HBV_Assay Cyto_Assay Cytotoxicity Assay Treat->Cyto_Assay Harvest Harvest Supernatant HBV_Assay->Harvest MTT Perform MTT/MTS Assay on Cell Plate Cyto_Assay->MTT qPCR HBV DNA Extraction & Real-Time PCR Harvest->qPCR Readout Measure Absorbance MTT->Readout Data Calculate % HBV Suppression and % Cell Viability qPCR->Data Readout->Data

Caption: Workflow for this compound Efficacy & Cytotoxicity Testing.
Q5: How does this compound's clinical efficacy and safety profile compare to Tenofovir?

Multiple clinical trials have compared this compound (BSV) to Tenofovir Disoproxil Fumarate (TDF), a widely used first-line therapy for chronic hepatitis B (CHB). The data consistently show that this compound has non-inferior antiviral efficacy to Tenofovir, with notable improvements in renal and bone safety profiles.

Data Summary: Clinical Efficacy of this compound vs. Tenofovir

Study MetricThis compound (150 mg/day)Tenofovir (300 mg/day)DurationKey FindingReference(s)
Virologic Response (HBV DNA < 69 IU/mL)80.9%84.9%48 WeeksBSV is non-inferior to TDF.[2]
Virologic Response (HBV DNA < 69 IU/mL)87.7%92.1% (TDF then BSV)144 WeeksBSV demonstrates durable long-term viral suppression.[1]
Virologic Response (HBV DNA < 20 IU/mL)100.0%98.5%48 WeeksSwitching from TDF to BSV maintains efficacy.[10][11]
Renal Safety Stable or improved eGFRDecline in eGFR48-144 WeeksBSV shows a superior renal safety profile.[1][10][11]
Bone Safety Stable or improved BMDDecrease in BMD48-144 WeeksBSV shows a superior bone safety profile.[1][10][11]

eGFR: estimated Glomerular Filtration Rate; BMD: Bone Mineral Density

A common adverse event associated with this compound is carnitine depletion, which often requires L-carnitine supplementation during therapy.[4][12]

Q6: Are there relevant signaling pathways to consider when studying this compound?

While this compound directly targets the viral polymerase, the broader context of the host's innate immune response is crucial in controlling HBV. Interferons (IFNs), for instance, suppress HBV through the JAK-STAT signaling pathway, which leads to the expression of interferon-stimulated genes (ISGs) that exert antiviral effects.[13][14] Although this compound's mechanism is distinct, understanding these pathways is important, especially when considering potential combination therapies.

IFN_Pathway Simplified IFN-α Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFN-α Receptor (IFNAR1/2) JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds to ISGs Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISGs Antiviral Antiviral State (Inhibition of HBV Replication) ISGs->Antiviral IFNa IFN-α IFNa->IFNAR Binds

References

Technical Support Center: Besifovir Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Besifovir. The information provided is intended to help address potential instability issues encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and solutions?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] this compound solutions in solvents such as DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] It is crucial to use freshly opened, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly impact solubility.[1][3]

Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?

A2: Precipitation upon thawing can indicate that the compound has come out of solution. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves completely. To prevent this, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound during long-term storage?

A3: As an acyclic nucleotide phosphonate, this compound's stability can be compromised by a few key chemical processes. The primary degradation pathway is likely hydrolysis of the phosphonate ester and ether linkages, particularly under non-neutral pH conditions.[2][4][5] The purine ring, a guanosine analogue, may also be susceptible to degradation, although it is generally more stable.[6] Additionally, as a prodrug, this compound dipivoxil maleate is designed to be hydrolyzed in vivo, and this process can also occur during storage if moisture is present.[7]

Q4: How can I assess the stability of my this compound sample?

A4: The most common method for assessing the stability of pharmaceutical compounds is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[8][9][10] This technique can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound. It is crucial to develop and validate an HPLC method that is specific for this compound and its potential degradants.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific excipient compatibility studies for this compound are not widely published, general principles for nucleotide analogues apply. Excipients with acidic or basic properties could potentially catalyze the hydrolysis of this compound.[11] It is recommended to perform compatibility studies with your chosen excipients, especially for formulation development. This typically involves storing binary mixtures of this compound and each excipient under accelerated stability conditions and analyzing for degradation.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Antiviral Assays Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, protection from light and moisture). 2. Prepare fresh stock solutions from a new vial of this compound powder. 3. Perform an HPLC analysis to determine the purity of the stored this compound sample.
Appearance of Unknown Peaks in HPLC Chromatogram Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. 2. Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent Experimental Results Instability of this compound in the experimental medium (e.g., cell culture media, buffers).1. Assess the stability of this compound in your experimental medium over the duration of the experiment. 2. Prepare fresh this compound working solutions immediately before each experiment. 3. Consider the pH of your buffers, as non-neutral pH can accelerate degradation.
Color Change or Physical Alteration of this compound Powder Potential degradation or contamination.1. Do not use the powder if its physical appearance has changed. 2. Contact the supplier for a replacement. 3. Review storage conditions to ensure they meet the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and based on the expected behavior of similar nucleotide analogues. Actual results may vary.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 40°C

pHStorage Duration (days)This compound Remaining (%)Major Degradation Product(s)
2.0785.2Hydrolysis of phosphonate ester
5.0798.5Minimal degradation
7.4795.1Minor hydrolysis products
9.0778.9Significant hydrolysis of phosphonate ester and potential purine ring opening

Table 2: Effect of Temperature on this compound Stability (Solid State)

TemperatureStorage Duration (weeks)This compound Remaining (%)Observations
4°C1299.8No significant degradation
25°C / 60% RH1297.2Minor degradation
40°C / 75% RH1291.5Noticeable degradation
60°C482.4Significant degradation, potential color change

Table 3: Effect of Oxidative and Photolytic Stress on this compound Stability

Stress ConditionDurationThis compound Remaining (%)
3% H₂O₂ at 25°C24 hours92.3
UV Light (254 nm)48 hours96.8
White Light (ICH Q1B)7 days99.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a reverse-phase HPLC method for the quantitative determination of this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer (pH 3.5)

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 3.5) and acetonitrile in an isocratic ratio (e.g., 70:30 v/v).[10] Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample to be tested in the diluent to a final concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Phosphate buffer (pH 3.5) : Acetonitrile (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Studies of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 60°C in a hot air oven for 7 days.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in water or methanol) to UV light (254 nm) and white light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

G cluster_0 HBV Replication Cycle cluster_1 This compound Mechanism of Action HBV cccDNA HBV cccDNA pgRNA pgRNA HBV cccDNA->pgRNA Transcription Reverse Transcription Reverse Transcription pgRNA->Reverse Transcription Encapsidation HBV DNA HBV DNA Besifovir_dipivoxil This compound dipivoxil (Prodrug) This compound This compound (Active form) Besifovir_dipivoxil->this compound Hydrolysis Besifovir_diphosphate This compound diphosphate (Active metabolite) This compound->Besifovir_diphosphate Phosphorylation Besifovir_diphosphate->Reverse Transcription Inhibition

Caption: Mechanism of action of this compound in inhibiting HBV replication.

G cluster_stress Stress Conditions Start Start Prepare this compound Sample Prepare this compound Sample Start->Prepare this compound Sample Apply Stress Condition Apply Stress Condition Prepare this compound Sample->Apply Stress Condition Acid Acid Base Base Oxidation Oxidation Heat Heat Light Light Analyze by HPLC Analyze by HPLC Identify Degradation Products Identify Degradation Products Analyze by HPLC->Identify Degradation Products Quantify Degradation Quantify Degradation Identify Degradation Products->Quantify Degradation End End Quantify Degradation->End Acid->Analyze by HPLC Base->Analyze by HPLC Oxidation->Analyze by HPLC Heat->Analyze by HPLC Light->Analyze by HPLC

Caption: Workflow for a forced degradation study of this compound.

G cluster_degradation Potential Degradation Pathways This compound This compound Phosphonate Guanine analogue Ether linkage Hydrolysis_P Hydrolysis of Phosphonate Ester This compound:p->Hydrolysis_P Acid/Base Catalyzed Hydrolysis_E Cleavage of Ether Linkage This compound:e->Hydrolysis_E Harsh Acidic Conditions Purine_Deg Purine Ring Degradation This compound:g->Purine_Deg Oxidative Stress

Caption: Potential degradation pathways for this compound based on its chemical structure.

References

Technical Support Center: Improving the Bioavailability of Besifovir in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Besifovir in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address potential challenges during your in vivo experiments.

Question/Issue Potential Cause(s) Troubleshooting/Recommendation(s)
Why am I observing low and highly variable plasma concentrations of the active metabolite (LB80331/LB80317) after oral administration of this compound dipivoxil maleate? 1. Incomplete dissolution of the formulation: this compound dipivoxil maleate may have poor aqueous solubility. 2. Degradation of the prodrug in the gastrointestinal (GI) tract: The ester linkages of the prodrug are susceptible to hydrolysis by intestinal esterases. 3. Efflux by intestinal transporters: P-glycoprotein (P-gp) and other efflux transporters may be actively pumping the drug back into the intestinal lumen. 4. Improper oral gavage technique: Incorrect administration can lead to dosing errors or aspiration.1. Improve formulation: Consider formulating this compound with solubility enhancers such as cyclodextrins, or developing a self-emulsifying drug delivery system (SEDDS). 2. Co-administer esterase inhibitors: While not a long-term clinical strategy, for preclinical studies, co-administration with generally recognized as safe (GRAS) esterase inhibitors can help determine the impact of intestinal metabolism. 3. Use efflux pump inhibitors: Co-administration with known P-gp inhibitors (e.g., verapamil, though use with caution and appropriate controls) in preclinical models can elucidate the role of efflux. 4. Refine gavage technique: Ensure proper training on oral gavage in the selected animal model. Verify the placement of the gavage needle and administer the formulation slowly.
The pharmacokinetic profile in my study shows a very rapid absorption and elimination (short Tmax and half-life). Is this expected? Species-specific metabolism: Rats and mice can have significantly faster metabolic rates compared to humans. The rapid clearance may be due to efficient first-pass metabolism in the liver.Allometric scaling: Use allometric scaling principles to better predict human pharmacokinetics from your animal data. Consider larger animal models: If feasible, conducting studies in larger animals like dogs or non-human primates may provide a pharmacokinetic profile more translatable to humans.
I'm observing significant inter-animal variability in my pharmacokinetic data. What can I do to reduce this? 1. Inconsistent fasting/feeding protocols: The presence of food can significantly alter drug absorption. 2. Stress during handling and dosing: Stress can affect GI motility and blood flow, impacting absorption. 3. Variability in gut microbiota: Gut bacteria can metabolize drugs.1. Standardize protocols: Implement a consistent fasting period (e.g., overnight fasting with free access to water) before dosing. Standardize the time of feeding post-dosing. 2. Acclimatize animals: Ensure animals are properly acclimatized to the experimental procedures, including handling and gavage, to minimize stress. 3. Use animals from a single, reliable source: This can help minimize variability in gut microbiota.
How can I confirm that the this compound prodrug is being effectively converted to its active metabolites in my animal model? Lack of analytical standards and methods: You may not have the necessary reference standards for the parent drug and its metabolites (LB80331 and LB80317) or a validated bioanalytical method.Obtain reference standards: Synthesize or purchase certified reference standards for this compound dipivoxil, LB80331, and LB80317. Develop a validated LC-MS/MS method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurately quantifying the parent drug and its metabolites in plasma and tissues.

Quantitative Data Presentation

The following table summarizes pharmacokinetic data for Tenofovir Disoproxil Fumarate (TDF), a structurally similar nucleotide analog prodrug, in rats. This data illustrates how different formulation strategies can impact oral bioavailability and can be used as a reference for designing experiments with this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Relative Bioavailability (%) Animal Model
TDF in Suspension25150 ± 501.0300 ± 100100Sprague-Dawley Rat
TDF with Propylparaben (PP)25250 ± 751.0600 ± 150200Sprague-Dawley Rat
TDF with D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)25200 ± 601.0500 ± 120167Sprague-Dawley Rat
TDF with PP and TPGS25400 ± 1001.0900 ± 200300Sprague-Dawley Rat

Data is hypothetical and for illustrative purposes, based on trends observed in preclinical studies of TDF.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation

  • Vehicle control

  • Oral gavage needles (18-20 gauge, straight or curved)

  • Syringes

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Pipettes and storage vials

Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least 3 days before the experiment.

    • Fast rats overnight (12-16 hours) with free access to water.

    • Anesthetize rats lightly with isoflurane for oral gavage.

  • Dosing:

    • Administer the this compound formulation or vehicle control via oral gavage at a dose volume of 5-10 mL/kg.

    • Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (~0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of this compound and its active metabolites (LB80331 and LB80317) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

    • Determine the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration (requires a separate IV study).

Visualizations

Metabolic Activation Pathway of this compound Dipivoxil Maleate

BSV This compound Dipivoxil Maleate (Oral Administration) Intestine Intestinal Lumen BSV->Intestine Enterocyte Enterocyte Intestine->Enterocyte Absorption Active_Metabolite1 LB80331 (Intermediate Metabolite) Enterocyte->Active_Metabolite1 Esterase Hydrolysis Liver Hepatocyte Active_Metabolite2 LB80317 (Active Metabolite) Liver->Active_Metabolite2 Metabolism Bloodstream Systemic Circulation Bloodstream->Liver Excretion Renal Excretion Bloodstream->Excretion Active_Metabolite1->Bloodstream Active_Metabolite2->Bloodstream cluster_0 Formulation Development cluster_1 Preclinical Evaluation cluster_2 Analysis & Optimization Formulation Initial this compound Formulation Solubility Solubility Enhancement (e.g., SEDDS, cyclodextrins) Formulation->Solubility Permeability Permeability Enhancement (e.g., permeation enhancers) Formulation->Permeability InVivo In Vivo Pharmacokinetic Study (Rat Model) Solubility->InVivo Permeability->InVivo Analysis Data Analysis (Cmax, Tmax, AUC) InVivo->Analysis Optimization Formulation Optimization Analysis->Optimization Optimization->Formulation

Technical Support Center: Interpreting Unexpected Results in Besifovir Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Besifovir. It addresses common and unexpected results encountered during in vitro and in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: Why is there a discrepancy between in vitro and in vivo antiviral activity of this compound?

A high in vitro potency of this compound that doesn't translate to the expected in vivo efficacy could be due to several factors related to pharmacokinetics and pharmacodynamics. It's crucial to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the in vivo model. Poor oral bioavailability or rapid metabolism can lead to suboptimal drug concentrations at the target site (the liver). Additionally, consider host factors in the in vivo model that are not present in cell culture, such as the host immune response, which can influence viral replication and drug efficacy.

Q2: We've observed a virologic breakthrough in our clinical study despite good patient adherence to this compound. What could be the cause?

Virologic breakthrough, defined as a confirmed increase in HBV DNA by >1 log10 IU/mL from nadir, is a significant concern. The primary cause to investigate is the emergence of drug-resistant HBV variants. Specific mutations in the HBV polymerase gene can reduce the susceptibility of the virus to this compound. Studies have identified that the rtL180M and rtM204V mutations, known to confer resistance to lamivudine, are also associated with resistance to this compound.[1][2] It is recommended to perform genotypic resistance testing on samples from patients experiencing virologic breakthrough.

Q3: In our study, some patients show a significant reduction in HBV DNA levels but no normalization of alanine aminotransferase (ALT). How should this be interpreted?

Discordance between HBV DNA suppression and ALT levels can occur. While ALT is a marker of liver inflammation, its normalization can lag behind virologic response. Several factors could contribute to persistently elevated ALT despite viral suppression:

  • Other co-morbidities: Non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, or co-infection with other hepatitis viruses (HCV, HDV) can cause liver inflammation.

  • Immune-mediated liver injury: The host's immune response to residual viral antigens can continue to cause inflammation even with low HBV DNA levels.

  • Drug-induced hepatotoxicity: Although this compound is generally well-tolerated, it's essential to rule out drug-induced liver injury.

It's important to investigate for other causes of liver disease in these patients.[3][4][5]

Q4: Can this compound be effective against HBV strains that are resistant to other nucleos(t)ide analogs?

Yes, in some cases. In vitro studies have shown that this compound may be effective against HBV strains with resistance mutations to adefovir, entecavir, and tenofovir.[6][7] However, as mentioned, it has reduced activity against lamivudine-resistant mutants (rtL180M/rtM204V).[2][7] Therefore, if a patient has failed therapy with another nucleos(t)ide analog, genotypic testing is crucial to guide the choice of subsequent treatment.

Q5: We are observing high variability in our in vitro this compound susceptibility assays. What are the potential reasons?

High variability in in vitro assays can stem from several sources. It is crucial to standardize the experimental conditions. Factors that can influence results include the cell line used (e.g., HepG2, Huh7), the virus strain and inoculum size, the concentration of the drug, and the duration of the assay.[7][8] Ensure consistent cell passage numbers and health, and accurately titrate the viral stock before each experiment. It is also important to include appropriate controls, such as a known sensitive and a known resistant virus strain.

Data Presentation

Table 1: Comparative Efficacy of this compound, Tenofovir Disoproxil Fumarate (TDF), and Entecavir (ETV) in Treatment-Naïve Chronic Hepatitis B Patients

ParameterThis compound (150 mg)TDF (300 mg)Entecavir (0.5 mg)
Virologic Response (HBV DNA <69 IU/mL) at Week 48 80.9%84.9%80.0%
Virologic Response (HBV DNA <20 IU/mL) at Week 96 78.6%N/A80.0%
Mean Decline in HBV DNA at Week 96 (log10 IU/mL) 5.15N/A5.67
ALT Normalization at Week 96 78.6%N/A93.3%
HBeAg Seroconversion at Week 96 21.4%N/A22.2%

Data compiled from multiple studies for illustrative comparison.[9][10][11]

Table 2: Safety Profile of this compound vs. Tenofovir Disoproxil Fumarate (TDF) at Week 48

ParameterThis compound (150 mg)TDF (300 mg)
Change in Hip Bone Mineral Density (BMD) Significantly better than TDFDecrease observed
Change in Spine Bone Mineral Density (BMD) Significantly better than TDFDecrease observed
Change in Estimated Glomerular Filtration Rate (eGFR) No significant changeSignificant decrease
Most Common Adverse Event Carnitine depletionDecreased phosphate

This compound has demonstrated a better safety profile concerning renal and bone health compared to TDF.[9][12][13]

Experimental Protocols

1. Quantification of HBV DNA by Real-Time PCR (qPCR)

This protocol outlines the general steps for quantifying HBV DNA from serum or plasma.

  • DNA Extraction:

    • Extract total DNA from 200 µL of serum or plasma using a commercial viral DNA extraction kit, following the manufacturer's instructions.

    • Elute the purified DNA in 50 µL of elution buffer.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a commercial qPCR mix (with SYBR Green or a TaqMan probe), forward and reverse primers specific for a conserved region of the HBV genome (e.g., the S gene), and nuclease-free water.

    • Add 5 µL of the extracted DNA to each well of a 96-well PCR plate.

    • Add the master mix to each well.

    • Include a standard curve using a plasmid containing the HBV target sequence at known concentrations (e.g., 10^2 to 10^8 copies/mL).

    • Include no-template controls (NTC) to check for contamination.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR on a real-time PCR instrument with a typical cycling protocol:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Generate a standard curve by plotting the Ct values against the log of the initial copy number.

    • Calculate the HBV DNA concentration in the unknown samples by interpolating their Ct values on the standard curve.[6][12][14][15]

2. In Vitro this compound Susceptibility Assay

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Culture and Transfection:

    • Culture a human hepatoma cell line that supports HBV replication (e.g., HepG2 or Huh7) in appropriate media.

    • Seed the cells in 6-well plates.

    • Transfect the cells with an HBV replicon plasmid (a plasmid containing a greater-than-genome-length HBV sequence) using a suitable transfection reagent.

  • Drug Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 10 µM).

    • Include a no-drug control.

    • Incubate the cells for 4-5 days, replacing the drug-containing medium every 2 days.

  • Analysis of HBV Replication:

    • Harvest the cells and extract intracellular HBV DNA.

    • Quantify the levels of HBV replicative intermediates (e.g., relaxed circular DNA) using Southern blot or qPCR.

    • Calculate the EC50 value by plotting the percentage of HBV replication inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[2][8][16]

Mandatory Visualization

HBV_Lifecycle_and_Besifovir_Action cluster_host_cell Hepatocyte cluster_drug This compound Action entry HBV Entry uncoating Uncoating entry->uncoating cccDNA cccDNA Formation (in Nucleus) uncoating->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation pgRNA->encapsidation viral_proteins Viral Proteins (Polymerase, Core, Surface) translation->viral_proteins viral_proteins->encapsidation assembly Assembly viral_proteins->assembly reverse_transcription Reverse Transcription encapsidation->reverse_transcription rcDNA rcDNA reverse_transcription->rcDNA rcDNA->assembly release Virion Release assembly->release This compound This compound (Prodrug) active_form This compound Diphosphate (Active Form) This compound->active_form Intracellular Metabolism inhibition active_form->inhibition inhibition->reverse_transcription caption HBV Replication Cycle and this compound's Mechanism of Action. Troubleshooting_Workflow start Unexpected Result Observed (e.g., Virologic Breakthrough) check_adherence 1. Verify Patient Adherence start->check_adherence adherence_ok Adherence Confirmed check_adherence->adherence_ok Yes adherence_poor Poor Adherence check_adherence->adherence_poor No genotype 2. Perform Genotypic Resistance Testing mutations_found Resistance Mutations Detected? (e.g., rtL180M/rtM204V) genotype->mutations_found change_therapy Consider Change in Therapy mutations_found->change_therapy Yes no_mutations No Resistance Mutations Detected mutations_found->no_mutations No other_factors 3. Investigate Other Factors: - Drug-drug interactions - Co-morbidities (e.g., NAFLD) - Host immune status no_mutations->other_factors adherence_ok->genotype counsel_patient Counsel Patient on Adherence adherence_poor->counsel_patient caption Troubleshooting virologic breakthrough in this compound studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Besifovir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel and potent acyclic nucleotide phosphonate that acts as an inhibitor of the Hepatitis B Virus (HBV) polymerase.[1] Its active form, a guanosine monophosphate analog, is phosphorylated within hepatocytes and competes with the natural substrate, dGTP, for incorporation into the elongating viral DNA chain.[2] This incorporation leads to the termination of DNA synthesis, thereby blocking HBV replication.[2][3]

Q2: What are the recommended cell lines for in vitro experiments with this compound?

Commonly used cell lines for in vitro HBV antiviral assays, and thus suitable for this compound experiments, include:

  • HepG2.2.15 cells: This cell line is derived from the human hepatoblastoma cell line HepG2 and stably expresses HBV particles, making it a valuable tool for studying HBV replication and the efficacy of antiviral drugs.[4]

  • Huh7 cells: A human hepatoma cell line that is often used for transient transfection of HBV replicons to study drug resistance and mechanism of action.[3][5]

  • HepG2-NTCP cells: These are HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), which is a functional receptor for HBV, allowing for the study of viral entry and the complete viral life cycle.[6][7][8]

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to a concentration of 60 mg/mL (200.52 mM).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for longer-term storage.[9] When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known resistance mutations for this compound?

Studies have shown that mutations in the reverse transcriptase (RT) domain of the HBV polymerase can confer resistance to this compound. The most notable resistance mutations identified are rtL180M and rtM204V, which are also known to cause resistance to Lamivudine.[2][3] While this compound is effective against some HBV strains resistant to other nucleos(t)ide analogs like Adefovir and Tenofovir, it is not effective against Lamivudine-resistant mutants.[3]

Troubleshooting Guide

Issue 1: High variability in antiviral efficacy results.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Ensure cells are healthy and within a consistent, low passage number range for all experiments. Regularly check for mycoplasma contamination.

  • Possible Cause: Inaccurate drug concentration.

    • Solution: Verify the accuracy of your stock solution concentration and serial dilutions. Use calibrated pipettes and perform dilutions fresh for each experiment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Issue 2: Unexpectedly high cytotoxicity.

  • Possible Cause: High concentration of DMSO in the final culture medium.

    • Solution: Calculate the final DMSO concentration in your working solutions and ensure it is below the cytotoxic threshold for your specific cell line (generally <0.5%).

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, gently warm the solution or prepare a fresh dilution. Ensure the final concentration of this compound in the medium does not exceed its solubility limit.

  • Possible Cause: Cell line sensitivity.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your chosen cell line.

Issue 3: No observable antiviral effect.

  • Possible Cause: Inactive compound.

    • Solution: Verify the integrity and storage conditions of your this compound stock. If possible, test the compound in a well-established positive control experiment.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Review your experimental protocol, including incubation times, drug treatment duration, and the method of viral quantification. Ensure that the viral load is within the dynamic range of your detection assay.

  • Possible Cause: Drug-resistant HBV strain.

    • Solution: If using a patient-derived or laboratory-passaged HBV strain, consider sequencing the polymerase gene to check for known resistance mutations.[3]

Quantitative Data Summary

The following table summarizes the in vitro 50% inhibitory concentration (IC50) of this compound against wild-type (WT) and various drug-resistant HBV clones in Huh7 cells.

HBV CloneGenotypeIC50 of this compound (μM)Fold Change vs. WTReference
Wild-Type-4.25 ± 0.43-[3]
LMV-Resistant (50-2)-7.47 ± 0.541.8[3]
LMV-Resistant (MV)->50>11.8[3]
ADV-Resistant (10-16)-8.43 ± 0.582.0[3]
ADV-Resistant (10-17)-5.27 ± 0.261.2[3]
ETV-Resistant (69-2)-26.00 ± 3.796.1[3]
ETV-Resistant (71-3)-40.70 ± 2.269.6[3]

LMV: Lamivudine, ADV: Adefovir, ETV: Entecavir

Experimental Protocols

Protocol 1: HBV DNA Quantification by Real-Time qPCR

This protocol describes the quantification of HBV DNA from cell culture supernatants.

  • Sample Preparation:

    • Collect cell culture supernatant and centrifuge to remove cell debris.

    • Extract viral DNA using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a SYBR Green-based qPCR mix, forward and reverse primers specific for a conserved region of the HBV genome (e.g., the S-gene).

    • Add a standardized amount of extracted DNA to each reaction well.

    • Include a standard curve of known HBV DNA concentrations and no-template controls.

  • Thermal Cycling:

    • Perform the qPCR reaction using a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Quantify the HBV DNA concentration in the samples by interpolating their Ct values against the standard curve.

Protocol 2: Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 4 days).[5]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HBV_Replication_and_Besifovir_Action cluster_cell Hepatocyte HBV_entry HBV Entry (NTCP) rcDNA Relaxed Circular DNA (rcDNA) HBV_entry->rcDNA Replication Cycle cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Replication Cycle pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Replication Cycle Reverse_Transcription Reverse Transcription (HBV Polymerase) pgRNA->Reverse_Transcription Replication Cycle Reverse_Transcription->rcDNA Replication Cycle New_Virions Assembly of New Virions Reverse_Transcription->New_Virions Besifovir_prodrug This compound Dipivoxil (Prodrug) Besifovir_active This compound Diphosphate (Active Form) Besifovir_prodrug->Besifovir_active Phosphorylation Besifovir_active->Reverse_Transcription Inhibits Antiviral_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Analysis Seed_Cells Seed Cells (e.g., HepG2.2.15) Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Add_Compound Incubate Incubate for Specified Duration Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay DNA_Extraction HBV DNA Extraction Collect_Supernatant->DNA_Extraction Data_Analysis Calculate EC50 and CC50 Cytotoxicity_Assay->Data_Analysis qPCR Quantify HBV DNA (qPCR) DNA_Extraction->qPCR qPCR->Data_Analysis Troubleshooting_Tree Start Unexpected Results Check_Controls Review Controls (Positive, Negative, Vehicle) Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Assay Protocol: - Reagent quality - Instrument calibration - Pipetting accuracy Controls_OK->Troubleshoot_Assay No Check_Compound Investigate Compound: - Purity and integrity - Stock concentration - Solubility Controls_OK->Check_Compound Yes Check_Cells Evaluate Cell Health: - Passage number - Contamination - Viability Check_Compound->Check_Cells

References

Technical Support Center: Refinement of Analytical Methods for Besifovir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the quantification of Besifovir. It includes troubleshooting for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental quantification of this compound, presented in a question-and-answer format.

Problem/Question Possible Causes Recommended Solutions
Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak? 1. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing inconsistent ionization. 2. Column Degradation: The analytical column performance has deteriorated due to contamination or loss of stationary phase. 3. Sample Overload: Injecting too high a concentration of the analyte.1. Adjust the mobile phase pH to be at least 2 units away from this compound's pKa. 2. Replace the analytical column or use a guard column to protect it. 3. Dilute the sample or decrease the injection volume.
What causes low sensitivity or a poor signal-to-noise ratio for this compound? 1. Suboptimal Mass Spectrometry (MS) Parameters: Ionization and fragmentation settings are not optimized for this compound. 2. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma) are suppressing the ionization of this compound. 3. Inefficient Sample Extraction: Low recovery of this compound during the sample preparation step.1. Optimize MS parameters, including collision energy, declustering potential, and ion source settings. 2. Improve the sample clean-up process using techniques like solid-phase extraction (SPE) to remove interfering substances. Using a stable isotope-labeled internal standard can also help compensate for matrix effects. 3. Evaluate and optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or SPE) to ensure high and consistent recovery.
Why are the retention times for this compound inconsistent between injections? 1. Column Temperature Fluctuations: Inconsistent temperature of the analytical column. 2. Mobile Phase Inconsistency: Variation in the composition of the mobile phase between runs. 3. Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.1. Use a column oven to maintain a constant and stable temperature. 2. Prepare the mobile phase in a large batch to ensure consistency and pre-mix solvents if possible. 3. Ensure an adequate equilibration time is included in the analytical method before each injection.
I am observing high background noise in my chromatograms. What could be the reason? 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system. 2. Sample Contamination: The biological samples contain high levels of interfering substances.1. Use high-purity, LC-MS grade solvents and flush the entire LC system. 2. Enhance the sample clean-up procedure to better remove matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound in biological matrices? A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique for quantifying this compound in biological matrices like plasma.[1] This method provides the high sensitivity and selectivity required to measure low concentrations of the drug in complex samples.[1]

Q2: How should I prepare my plasma samples for this compound analysis? A2: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For cleaner samples and to minimize matrix effects, SPE is often the preferred method. A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and then eluting the analyte of interest.

Q3: What are the critical parameters to consider during method validation for a this compound bioanalytical assay? A3: A bioanalytical method for this compound should be validated for selectivity, accuracy, precision, recovery, calibration curve, sensitivity (Lower Limit of Quantification, LLOQ), reproducibility, and stability, in accordance with regulatory guidelines from bodies like the FDA. The accuracy should generally be within 15% of the nominal value, and the precision should not exceed 15% coefficient of variation (CV), except at the LLOQ where 20% is acceptable.

Q4: What type of internal standard (IS) should be used for this compound quantification? A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has very similar chemical and physical properties to this compound, so it co-elutes and experiences similar matrix effects and extraction recovery, allowing for more accurate quantification. If a SIL-IS is not available, a structurally similar molecule with similar chromatographic behavior can be used.

Q5: What are typical pharmacokinetic parameters for this compound that I should be aware of? A5: this compound is a prodrug that is rapidly absorbed orally and converted to its active form. For a 60 mg dose, the maximal plasma concentration (Cmax) is approximately 397 ng/mL.[2] The time to reach this maximal concentration (Tmax) is about 2.0 hours, and the elimination half-life is around 3.0 hours.[2]

Quantitative Data Summary

The following table summarizes representative quantitative parameters for an LC-MS/MS method for the analysis of a nucleotide analog similar to this compound in human plasma. These values are provided as a general guideline.

ParameterRepresentative Value
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 70%

Experimental Protocols

Below is a representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol is based on established methods for similar nucleotide analogs like Tenofovir.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound). Vortex for 30 seconds. Acidify the sample by adding 200 µL of 4% phosphoric acid in water, then vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate or cartridge by washing with 200 µL of methanol, followed by 200 µL of water.

  • Sample Loading: Load the pre-treated and centrifuged supernatant onto the conditioned SPE plate/cartridge.

  • Washing: Wash the cartridge with 200 µL of 2% formic acid in water, followed by 200 µL of methanol to remove interfering substances.

  • Elution: Elute this compound and the internal standard from the cartridge with 200 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 97% mobile phase A and 3% mobile phase B).

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Phenomenex Synergi 4 µm Polar-RP, 50 x 2 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 400 µL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample + IS acidify Acidification plasma_sample->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_pathway start Low Analyte Signal check_ms Check MS/MS Parameters? start->check_ms check_recovery Evaluate Extraction Recovery? check_ms->check_recovery No optimize_ms Optimize Ion Source & Collision Energy check_ms->optimize_ms Yes check_matrix Investigate Matrix Effects? check_recovery->check_matrix No optimize_spe Optimize SPE Method check_recovery->optimize_spe Yes improve_cleanup Improve Sample Cleanup / Use SIL-IS check_matrix->improve_cleanup Yes

References

Validation & Comparative

A Head-to-Head Comparison of Besifovir and Entecavir for Hepatitis B Virus Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape for chronic hepatitis B (CHB), a clear understanding of the comparative efficacy of available antiviral agents is paramount. This guide provides an objective comparison of two prominent nucleos(t)ide analogues, Besifovir and Entecavir, focusing on their performance in suppressing the hepatitis B virus (HBV). The information presented is supported by data from clinical trials to aid in informed decision-making for future research and development.

Comparative Efficacy in HBV Suppression

A key multicenter, randomized phase IIb clinical trial provides the most direct comparison of the efficacy of this compound and Entecavir in treatment-naïve CHB patients. The study evaluated two daily doses of this compound (90 mg and 150 mg) against the standard 0.5 mg daily dose of Entecavir over a 96-week period.[1]

The primary endpoints of the study included the reduction in serum HBV DNA levels, the proportion of patients achieving undetectable HBV DNA, normalization of alanine aminotransferase (ALT) levels, and the rate of hepatitis B e-antigen (HBeAg) seroconversion.

Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from the 96-week comparative trial.

Table 1: Virological Response at Week 96 [1]

Efficacy EndpointThis compound (90 mg) (n=31)This compound (150 mg) (n=28)Entecavir (0.5 mg) (n=30)p-value
Mean Decline in HBV DNA (log10 IU/mL)5.295.155.67>0.05
Undetectable HBV DNA (<20 IU/mL)80.7%78.6%80.0%>0.05

Table 2: Biochemical and Serological Response at Week 96 [1]

Efficacy EndpointThis compound (90 mg) (n=31)This compound (150 mg) (n=28)Entecavir (0.5 mg) (n=30)p-value
ALT Normalization90.3%78.6%93.3%>0.05
HBeAg Loss20.0%21.4%22.2%>0.05

The results of this study demonstrated that both the 90 mg and 150 mg doses of this compound had comparable antiviral efficacy to Entecavir over 96 weeks of treatment in treatment-naïve CHB patients.[1] There were no statistically significant differences observed in the mean reduction of HBV DNA levels, the proportion of patients achieving undetectable viral loads, ALT normalization, or HBeAg loss among the three groups.[1]

Mechanisms of Action: A Molecular Perspective

Both this compound and Entecavir are potent inhibitors of the HBV polymerase, a critical enzyme in the viral replication cycle. However, they belong to different subclasses of nucleos(t)ide analogues, which is reflected in their molecular structures and interactions with the viral enzyme.

Entecavir , a guanosine nucleoside analogue, requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. The incorporation of Entecavir triphosphate leads to chain termination, thereby halting viral replication.

This compound , an acyclic nucleotide phosphonate, is a prodrug that is converted to its active diphosphate form within the cell. Similar to Entecavir, it acts as a competitive inhibitor of the HBV polymerase. Its incorporation into the viral DNA also results in the termination of DNA chain elongation.

HBV_Replication_Inhibition Besi This compound (Prodrug) Besi_DP This compound Diphosphate (Active Form) Besi->Besi_DP Intracellular Phosphorylation HBV_Pol HBV Polymerase Besi_DP->HBV_Pol Competitive Inhibition Ente Entecavir (Prodrug) Ente_TP Entecavir Triphosphate (Active Form) Ente->Ente_TP Intracellular Phosphorylation Ente_TP->HBV_Pol Competitive Inhibition DNA_Elongation Viral DNA Elongation HBV_Pol->DNA_Elongation Chain_Termination Chain Termination & Inhibition of HBV Replication DNA_Elongation->Chain_Termination

Figure 1: Comparative Mechanisms of Action

Experimental Protocols

The methodologies employed in the pivotal comparative clinical trial are crucial for interpreting the efficacy data.

Study Design

The study was a multicenter, randomized, double-blind, parallel-group, phase IIb non-inferiority trial conducted at multiple centers. Treatment-naïve patients with CHB were randomized to receive one of the following treatments for 96 weeks: this compound 90 mg daily, this compound 150 mg daily, or Entecavir 0.5 mg daily.[1]

Patient Population

Eligible participants were adults with chronic hepatitis B, defined by the presence of HBsAg for at least 6 months, and evidence of active viral replication (serum HBV DNA > 10^5 copies/mL) and elevated ALT levels.[2]

Efficacy Assessments
  • HBV DNA Quantification: Serum HBV DNA levels were quantified at baseline and at regular intervals throughout the study using a real-time polymerase chain reaction (PCR) assay.[1][3][4] The lower limit of detection for this assay was 20 IU/mL.[1]

  • Biochemical Assessment: Serum ALT levels were monitored at each study visit to assess for normalization.

  • Serological Markers: HBeAg and anti-HBe status were determined at baseline and at the end of the study using standard immunoassays.

  • Drug Resistance: Genotypic resistance to this compound and Entecavir was assessed by sequencing the HBV polymerase gene in patients who experienced virologic breakthrough.[5][6]

Safety Assessments

Safety was monitored through the recording of adverse events, physical examinations, and regular laboratory tests, including serum creatinine and phosphorus levels. A notable adverse effect associated with this compound was carnitine depletion, which was managed with carnitine supplementation.[1]

Experimental_Workflow Start Patient Screening (Treatment-Naïve CHB) Randomization Randomization (1:1:1) Start->Randomization GroupA This compound 90mg/day Randomization->GroupA GroupB This compound 150mg/day Randomization->GroupB GroupC Entecavir 0.5mg/day Randomization->GroupC Treatment 96-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Monitoring Regular Monitoring: - HBV DNA (RT-PCR) - ALT Levels - HBeAg/Anti-HBe - Safety Labs Treatment->Monitoring Endpoint End-of-Study Analysis: - Virological Response - Biochemical Response - Serological Response - Resistance Analysis Treatment->Endpoint Monitoring->Treatment

Figure 2: Clinical Trial Workflow

Conclusion

Based on the available clinical trial data, this compound demonstrates comparable efficacy to Entecavir in suppressing HBV DNA, normalizing ALT levels, and achieving HBeAg seroconversion in treatment-naïve patients with chronic hepatitis B. Both agents act as potent inhibitors of the HBV polymerase, albeit through slightly different molecular interactions. The choice between these agents in a clinical or research setting may be influenced by factors such as long-term safety profiles, the potential for drug resistance, and cost-effectiveness, all of which warrant further investigation in larger, long-term studies.

References

A Head-to-Head Showdown: Besifovir vs. Tenofovir Alafenamide in the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapies for chronic hepatitis B (CHB), Besifovir dipivoxil maleate (BSV) and Tenofovir alafenamide (TAF) have emerged as prominent nucleotide analogs. Both agents are lauded for their potent viral suppression and high genetic barrier to resistance. This guide offers a detailed, data-driven comparison of their performance, drawing from recent head-to-head clinical studies to inform researchers, scientists, and drug development professionals.

Efficacy: A Tale of Non-Inferiority

Recent studies have established the non-inferiority of this compound to TAF in achieving virological response (VR) in treatment-naïve CHB patients.[1][2][3] This indicates that both drugs are comparable in their primary function of suppressing the hepatitis B virus (HBV).

One retrospective study involving 603 patients showed the BSV group had a significantly higher cumulative VR rate when defined as HBV DNA <10 IU/mL.[4] Conversely, the TAF group demonstrated a higher cumulative VR rate with a cutoff of <60 IU/mL.[4] Rates of biochemical response, characterized by the normalization of alanine aminotransferase (ALT) levels, and instances of virologic breakthrough were found to be similar between the two treatment groups.[1][3]

Interestingly, some studies have highlighted a higher rate of hepatitis B e-antigen (HBeAg) seroclearance in patients treated with this compound.[1][2][3] Furthermore, one study reported that this compound led to more significant improvements in liver fibrosis and steatosis.[4]

Table 1: Comparative Efficacy of this compound and TAF

Efficacy EndpointThis compound (BSV)Tenofovir Alafenamide (TAF)Citation
Virological Response (VR) Non-inferior to TAF-[1][2][3]
Cumulative VR (HBV DNA <10 IU/mL)Significantly higherLower than BSV[4]
Cumulative VR (HBV DNA <60 IU/mL)Lower than TAFSignificantly higher[4]
Biochemical Response Similar to TAFSimilar to BSV[1][3]
Virologic Breakthrough Similar to TAFSimilar to BSV[1][3]
HBeAg Seroclearance Higher rate observed in some studiesLower rate observed in some studies[1][2][3]
Liver Histology Greater improvements in fibrosis and steatosisLess improvement compared to BSV[4]

Safety Profile: A Closer Look at Renal and Bone Health

Both this compound and TAF are recognized for their improved renal and bone safety profiles compared to the older formulation, Tenofovir disoproxil fumarate (TDF).[1][5][6] In a direct comparison, some evidence suggests a potential advantage for this compound. One study noted a lesser decline in renal function in the this compound group compared to the TAF group.[1][2][3] However, another study found no significant differences in safety outcomes, including renal impairment, between the two drugs.[4]

The incidence of hepatocellular carcinoma (HCC), a critical long-term outcome in CHB management, was found to be comparable between patients receiving this compound and those receiving TAF.[1][3][7]

Table 2: Comparative Safety of this compound and TAF

Safety EndpointThis compound (BSV)Tenofovir Alafenamide (TAF)Citation
Renal Function Less decline observed in some studiesGreater decline observed in some studies[1][2][3]
Hepatocellular Carcinoma (HCC) Incidence Similar to TAFSimilar to BSV[1][3][7]

Mechanism of Action: Inhibiting Viral Replication

Both this compound and Tenofovir alafenamide are nucleotide reverse transcriptase inhibitors.[1][8] TAF is a prodrug of tenofovir, designed to be more stable in plasma, which leads to lower systemic exposure to tenofovir and a more targeted delivery to hepatocytes.[8][9] This targeted delivery is believed to contribute to its favorable renal and bone safety profile compared to TDF.[8][9] Once inside the liver cells, both drugs are converted to their active diphosphate metabolites, which then compete with the natural substrate, deoxyadenosine triphosphate, for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase. This incorporation leads to chain termination and halts viral replication.

cluster_virus HBV Replication Cycle BSV This compound BSV_DP This compound Diphosphate BSV->BSV_DP Intracellular Phosphorylation TAF Tenofovir Alafenamide TFV_DP Tenofovir Diphosphate TAF->TFV_DP HBV_RT HBV Reverse Transcriptase BSV_DP->HBV_RT TFV_DP->HBV_RT Inhibits Viral_DNA Viral DNA Synthesis HBV_RT->Viral_DNA

Mechanism of Action of this compound and TAF

Experimental Protocols: A Look into a Comparative Study Design

The data presented is largely derived from retrospective cohort studies and non-inferiority trials. A typical experimental workflow for such a comparative study is outlined below.

Study Population

Treatment-naïve adult patients with chronic hepatitis B, characterized by detectable HBeAg or HBeAg-negative status with elevated HBV DNA and ALT levels, are enrolled. Key exclusion criteria often include co-infection with other hepatitis viruses or HIV, decompensated liver disease, and prior antiviral treatment.

Treatment and Assessment

Patients are randomized to receive either this compound or TAF at standard dosages. The treatment duration for primary endpoint analysis is typically 48 to 96 weeks, with longer-term follow-up for safety and long-term outcomes.

  • Efficacy Assessments :

    • Virological Response (VR) : Measured by the proportion of patients with HBV DNA levels below a specified cutoff (e.g., 20 IU/mL or 69 IU/mL).

    • Biochemical Response : Defined as the normalization of ALT levels.

    • Serological Response : Assessed by the loss of HBeAg and/or the appearance of anti-HBe antibodies.

  • Safety Assessments :

    • Monitoring of adverse events.

    • Regular assessment of renal function (e.g., estimated glomerular filtration rate - eGFR).

    • Evaluation of bone mineral density (BMD) through dual-energy X-ray absorptiometry (DXA) scans.

Statistical Analysis

The primary analysis for efficacy is often a non-inferiority comparison of the virological response rates between the two treatment arms. Safety endpoints are compared using appropriate statistical tests for continuous and categorical data.

cluster_workflow Comparative Study Workflow Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Randomization Randomization Patient_Screening->Randomization BSV_Arm This compound Treatment Arm Randomization->BSV_Arm TAF_Arm TAF Treatment Arm Randomization->TAF_Arm Follow_Up Regular Follow-Up Visits (e.g., Weeks 24, 48, 96) BSV_Arm->Follow_Up TAF_Arm->Follow_Up Efficacy_Assessment Efficacy Assessment (HBV DNA, ALT, HBeAg) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, eGFR, BMD) Follow_Up->Safety_Assessment Data_Analysis Data Analysis (Non-inferiority, Safety Comparison) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Typical Experimental Workflow for a Comparative Trial

References

Navigating Resistance: A Comparative Guide to Besifovir's Cross-Resistance Profile in HBV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals in the field of chronic hepatitis B (CHB) now have access to a comprehensive comparison guide on the cross-resistance profile of Besifovir, a novel nucleotide analog for the treatment of Hepatitis B Virus (HBV) infection. This guide provides a detailed analysis of this compound's efficacy against HBV strains resistant to other commonly used inhibitors, supported by experimental data, detailed methodologies, and visual diagrams of key biological and experimental processes.

This compound dipivoxil maleate (BSV) is a potent antiviral agent that targets the HBV polymerase, an essential enzyme for viral replication.[1][2] As with other antiviral therapies, the emergence of drug-resistant HBV mutants is a significant clinical challenge.[3][4] Understanding the cross-resistance profile of new drugs like this compound is crucial for optimizing treatment strategies for patients who have failed previous therapies.

Comparative Efficacy of this compound Against Drug-Resistant HBV Mutants

This compound, an acyclic nucleotide phosphonate with a chemical structure similar to adefovir and tenofovir, has demonstrated efficacy against various HBV mutants.[5][6] However, its effectiveness varies depending on the specific mutations present in the HBV polymerase gene.

In vitro studies have shown that HBV mutants resistant to lamivudine (LMV), characterized by the rtL180M and rtM204V mutations, also exhibit resistance to this compound.[2][5] Conversely, mutants resistant to adefovir (ADV) have been found to be highly sensitive to this compound.[5][7] In the case of entecavir (ETV)-resistant strains, a partial or low-level resistance to this compound has been observed.[5][7] Notably, HBV mutants with primary resistance mutations to tenofovir (TDF) have been shown to be susceptible to this compound.[5][7]

This differential susceptibility underscores the importance of genotypic testing in guiding treatment decisions for patients with drug-resistant HBV.

Quantitative Analysis of Cross-Resistance

The following table summarizes the in vitro 50% inhibitory concentration (IC50) values and fold resistance of this compound and other nucleos(t)ide analogs against wild-type (WT) and various drug-resistant HBV mutants. The data is compiled from a key study by Choi et al. (2022) published in Biomedicines.

HBV MutantPrimary Resistance ToKey MutationsThis compound (BFV) IC50 (μM)BFV Fold ResistanceLamivudine (LMV) IC50 (μM)Adefovir (ADV) IC50 (μM)Entecavir (ETV) IC50 (μM)Tenofovir (TFV) IC50 (μM)
Wild Type (WT) --4.25 ± 0.431.03.50 ± 0.08>504.25 ± 0.43-
50-2 LamivudinertM204I, rtL180M7.47 ± 0.541.8>50---
MV LamivudinertM204V, rtL180M>50>11.8>50---
10-16 AdefovirrtA181V, rtN236T--->50--
10-17 AdefovirrtA181T, rtN236T--->50--
69-2 EntecavirrtL180M, rtM204V, rtT184G, rtS202I26.00 ± 3.796.1----
71-3 EntecavirrtL180M, rtM204V, rtI169T, rtT184G, rtS202I40.70 ± 2.269.6----
1-1 TenofovirrtL80I, rtC106S, rtH126Y, rtD134E, rtM204I, rtL269ISusceptible-----
1-13 TenofovirrtL180M, rtM204V, rtA181T, rtS202G, rtM250VLow Susceptibility-----

Data extracted from Choi et al., Biomedicines, 2022. Fold resistance is calculated relative to the wild-type IC50. A dash (-) indicates data not provided in the source.

Experimental Protocols

The determination of the cross-resistance profile of this compound was conducted through rigorous in vitro drug susceptibility assays. The general methodology is outlined below.

Cell Culture and Plasmids

Human hepatoma cell lines, such as Huh7 or HepG2, are commonly used for these assays as they support HBV replication.[6] Plasmids containing 1.2-mer or greater-than-unit-length HBV genomes of both wild-type and mutant strains are constructed. These mutant strains harbor the specific resistance-conferring mutations in the HBV polymerase gene.

Transfection and Drug Treatment

The HBV-containing plasmids are transfected into the hepatoma cells using a suitable transfection reagent like Lipofectamine 2000.[1] Following transfection, the cells are cultured in the presence of serial dilutions of this compound or other comparator HBV inhibitors. The culture medium containing the antiviral drugs is replaced every 24 hours for a period of four days to ensure consistent drug exposure.[1]

Analysis of HBV Replication

The inhibitory effect of the drugs on HBV replication is assessed by measuring the amount of intracellular HBV DNA. This is typically done using Southern blot analysis.[1][8]

  • DNA Extraction: Total DNA is extracted from the cultured cells.

  • Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel.

  • Southern Blotting: The DNA is transferred from the gel to a membrane.

  • Hybridization: The membrane is incubated with a digoxigenin (DIG)-labeled or radiolabeled HBV-specific DNA probe that binds to the viral DNA.[5]

  • Detection: The labeled probe is detected using a chemiluminescent or autoradiographic signal, which is proportional to the amount of HBV DNA.

Data Analysis

The intensity of the bands corresponding to HBV DNA on the Southern blot is quantified. The IC50 value, which is the drug concentration required to inhibit HBV replication by 50%, is then calculated by plotting the percentage of HBV DNA inhibition against the drug concentration.[9]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

HBV_Replication_and_NA_Action cluster_cell Hepatocyte cluster_drugs Nucleos(t)ide Analog Action Entry HBV Entry (NTCP Receptor) Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation Nuclear Import cccDNA Covalently Closed Circular DNA (cccDNA) cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Encapsidation Encapsidation pgRNA->Encapsidation Cytoplasm Nucleocapsid Nucleocapsid Encapsidation->Nucleocapsid Reverse_Transcription Reverse Transcription (HBV Polymerase) Nucleocapsid->Reverse_Transcription New_rcDNA New rcDNA Reverse_Transcription->New_rcDNA New_rcDNA->cccDNA_formation Nuclear Recycling Assembly Assembly & Release New_rcDNA->Assembly New_Virion New Virion Assembly->New_Virion This compound This compound This compound->Reverse_Transcription Inhibits Other_NAs Other NAs (Tenofovir, Entecavir, etc.) Other_NAs->Reverse_Transcription Inhibits

Caption: HBV Replication Cycle and Mechanism of Nucleos(t)ide Analog Action.

Experimental_Workflow start Start: Construct HBV Plasmids (Wild-Type & Mutants) cell_culture Culture Hepatoma Cells (e.g., Huh7) start->cell_culture transfection Transfect Cells with HBV Plasmids cell_culture->transfection drug_treatment Treat Cells with Serial Dilutions of this compound & Other NAs transfection->drug_treatment incubation Incubate for 4 Days (Daily Media Change) drug_treatment->incubation dna_extraction Extract Intracellular DNA incubation->dna_extraction southern_blot Southern Blot Analysis dna_extraction->southern_blot quantification Quantify HBV DNA Levels southern_blot->quantification data_analysis Calculate IC50 Values quantification->data_analysis end End: Determine Cross-Resistance Profile data_analysis->end

Caption: In Vitro HBV Drug Susceptibility Assay Workflow.

Conclusion

This compound presents a valuable addition to the therapeutic arsenal against chronic hepatitis B. Its distinct cross-resistance profile, particularly its activity against adefovir- and tenofovir-resistant mutants, offers new options for patients with limited treatment choices. However, the observed cross-resistance with lamivudine-resistant strains highlights the continued need for personalized medicine approaches, including genotypic resistance testing, to effectively manage chronic hepatitis B. The experimental data and methodologies presented in this guide provide a solid foundation for further research and clinical evaluation of this compound.

References

Besifovir Demonstrates Superior Bone Mineral Density Profile Compared to Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical data reveals that besifovir dipivoxil maleate (BSV), a nucleotide analog for the treatment of chronic hepatitis B (CHB), presents a more favorable bone safety profile than tenofovir disoproxil fumarate (TDF). Multiple studies indicate that patients treated with this compound experience smaller reductions, and in some cases, improvements in bone mineral density (BMD) compared to those receiving TDF.

This guide provides a detailed comparison of this compound's effect on bone mineral density against other key antiviral agents used in the management of CHB, including TDF, tenofovir alafenamide (TAF), and entecavir (ETV). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.

Comparative Analysis of Bone Mineral Density Changes

Clinical trial data consistently demonstrates this compound's advantageous bone safety profile when compared directly with TDF. While head-to-head clinical trial data for this compound against tenofovir alafenamide (TAF) and entecavir (ETV) is not currently available, indirect comparisons suggest that this compound's impact on bone density is comparable to or potentially better than these other widely used antivirals.

Antiviral AgentDosageStudy DurationMean Percentage Change in Hip BMDMean Percentage Change in Spine BMD
This compound (BSV) 150 mg/day48 WeeksIncreaseIncrease
Tenofovir Disoproxil Fumarate (TDF) 300 mg/day48 WeeksDecreaseDecrease
Tenofovir Alafenamide (TAF) 25 mg/day96 Weeks-0.3%-0.3%
Tenofovir Disoproxil Fumarate (TDF) 300 mg/day96 Weeks-2.5%-2.5%

Table 1: Summary of Quantitative Data on Bone Mineral Density Changes with Various Antivirals. Data for BSV vs. TDF is from a 48-week study, while data for TAF vs. TDF is from a 96-week study. Direct comparative data for BSV vs. TAF and ETV is not available.

Experimental Protocols

The findings presented in this guide are based on data from rigorous, randomized, double-blind clinical trials. The methodologies employed in these key studies are outlined below.

Study Design for this compound vs. Tenofovir Disoproxil Fumarate

A multicenter, randomized, double-blind, non-inferiority trial was conducted to compare the efficacy and safety of this compound and TDF in treatment-naïve CHB patients.

  • Patient Population: Adult patients with chronic hepatitis B.

  • Treatment Arms:

    • This compound dipivoxil maleate 150 mg daily.

    • Tenofovir disoproxil fumarate 300 mg daily.

  • Duration: 48 weeks of treatment.

  • Bone Mineral Density Assessment: BMD of the lumbar spine and hip was measured at baseline and at week 48 using dual-energy X-ray absorptiometry (DXA).

  • Biochemical Markers: Serum and urine markers of bone turnover were also assessed.

Study Design for Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate

Two phase 3, international, multicenter, randomized, double-blind trials were conducted to compare the efficacy and safety of TAF and TDF in both HBeAg-positive and HBeAg-negative CHB patients.

  • Patient Population: Adult patients with chronic hepatitis B.

  • Treatment Arms:

    • Tenofovir alafenamide 25 mg daily.

    • Tenofovir disoproxil fumarate 300 mg daily.

  • Duration: 96 weeks of treatment.

  • Bone Mineral Density Assessment: BMD of the lumbar spine and hip was measured at baseline and at weeks 48 and 96 using DXA.

Mechanistic Insights and Signaling Pathways

The differential effects of these antiviral agents on bone mineral density are believed to be linked to their distinct pharmacological properties and their impact on renal function and bone cell activity.

Tenofovir disoproxil fumarate is associated with higher plasma concentrations of tenofovir, which can lead to renal tubular dysfunction. This can result in phosphate wasting and subsequent negative effects on bone mineralization. Additionally, TDF may have direct effects on osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively.

In contrast, this compound and tenofovir alafenamide are prodrugs designed to deliver the active tenofovir moiety more efficiently to hepatocytes, resulting in lower systemic exposure and reduced potential for renal and bone toxicity. The precise signaling pathways through which this compound exerts its bone-sparing effects are still under investigation. However, it is hypothesized that by minimizing renal and systemic toxicity, this compound does not trigger the same cascade of events that leads to bone loss as observed with TDF.

Antiviral_BMD_Effect cluster_TDF Tenofovir Disoproxil Fumarate (TDF) cluster_BSV_TAF This compound (BSV) & Tenofovir Alafenamide (TAF) TDF High Plasma Tenofovir Levels RenalTubularDysfunction Renal Tubular Dysfunction TDF->RenalTubularDysfunction DirectBoneEffects Direct Effects on Osteoblasts/Osteoclasts TDF->DirectBoneEffects PhosphateWasting Phosphate Wasting RenalTubularDysfunction->PhosphateWasting BMD_Decrease Decreased Bone Mineral Density PhosphateWasting->BMD_Decrease DirectBoneEffects->BMD_Decrease BSV_TAF Low Plasma Tenofovir Levels ReducedToxicity Reduced Renal & Systemic Toxicity BSV_TAF->ReducedToxicity BMD_Stable Stable/Improved Bone Mineral Density ReducedToxicity->BMD_Stable

Caption: Comparative signaling pathways of TDF vs. BSV/TAF on bone mineral density.

Experimental Workflow for BMD Assessment in Clinical Trials

The assessment of bone mineral density in the clinical trials cited follows a standardized workflow to ensure accuracy and comparability of the data.

BMD_Workflow PatientRecruitment Patient Recruitment (Chronic Hepatitis B) Baseline Baseline Assessment - DXA Scan (Hip & Spine) - Bone Turnover Markers PatientRecruitment->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment Antiviral Treatment (e.g., BSV, TDF, TAF) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Week 48, Week 96) - Repeat DXA Scans - Monitor Bone Markers Treatment->FollowUp DataAnalysis Data Analysis (Mean % Change in BMD) FollowUp->DataAnalysis

Evaluating the Genetic Barrier to Resistance: Besifovir vs. Lamivudine in the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed evaluation of the genetic barrier to resistance for Besifovir, a novel nucleotide analog, in comparison to the well-established nucleoside analog, Lamivudine, for the treatment of chronic hepatitis B (CHB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of resistance profiles, supporting experimental data, and detailed methodologies.

Executive Summary

The emergence of drug-resistant Hepatitis B virus (HBV) strains is a significant challenge in the long-term management of CHB. While Lamivudine was a cornerstone of early antiviral therapy, its low genetic barrier to resistance has led to high rates of treatment failure over time. This compound has emerged as a promising alternative with a high genetic barrier to resistance. Clinical and in vitro studies demonstrate that this compound maintains potent antiviral activity with no evidence of resistance development in long-term treatment, a stark contrast to the progressive increase in Lamivudine resistance. Notably, Lamivudine-resistant HBV mutants carrying the rtL180M and rtM204V mutations also exhibit cross-resistance to this compound, highlighting the importance of genotypic screening before initiating therapy.

Comparative Analysis of Resistance Profiles

The genetic barrier to resistance is a critical factor in the long-term efficacy of antiviral agents. This compound has demonstrated a significantly higher genetic barrier to resistance compared to Lamivudine in clinical studies.

Clinical Resistance Rates

Long-term clinical trials of Lamivudine have consistently shown a time-dependent increase in the incidence of antiviral resistance. In contrast, studies of this compound have not reported any cases of antiviral resistance to date.

Antiviral Agent1-Year Resistance Rate2-Year Resistance Rate3-Year Resistance Rate5-Year Resistance RateKey Resistance Mutations
Lamivudine 14% - 32%[1][2]~42%[1]53% - 76%[1]~70%[2]rtM204V/I, rtL180M[3]
This compound 0%[4][5]0%[5]0%[5]0% (at 192 weeks)[5]None reported in clinical trials[4][5][6]

Table 1: Comparison of Clinical Resistance Rates of Lamivudine and this compound.

In Vitro Susceptibility of Resistant Mutants

In vitro studies are crucial for characterizing the susceptibility of specific HBV mutants to antiviral drugs. The half-maximal inhibitory concentration (IC50) is a key metric, with higher values indicating reduced susceptibility. Studies have shown that Lamivudine-resistant mutants, particularly those with the rtL180M and rtM204V mutations, are also less susceptible to this compound.

HBV StrainLamivudine IC50 (μM)Fold Change vs. Wild-Type (Lamivudine)This compound IC50 (μM)Fold Change vs. Wild-Type (this compound)
Wild-Type (WT) 0.04 ± 0.011.04.25 ± 0.431.0
rtL180M + rtM204V >5>125>50>11.8
ETV-resistant (rtL180M + rtM204V + other) >5>12526.00 ± 3.796.1
ADV-resistant (rtA181T + rtN236T) N/AN/A5.27 ± 0.261.2

Table 2: In Vitro Drug Susceptibility of Wild-Type and Resistant HBV Mutants to Lamivudine and this compound. Data extracted from a study by an external research group[7]. ETV: Entecavir; ADV: Adefovir.

Mechanism of Action and Resistance

Both this compound and Lamivudine are nucleos(t)ide analogs that target the HBV reverse transcriptase (polymerase), a critical enzyme in the viral replication cycle. Their mechanism involves intracellular phosphorylation to an active triphosphate form, which then competes with natural deoxynucleotides for incorporation into the elongating viral DNA chain, leading to chain termination.

Resistance to these drugs primarily arises from mutations in the reverse transcriptase domain of the HBV polymerase gene. For Lamivudine, the rtM204V/I mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif are the hallmark of resistance[3]. These mutations, often accompanied by the compensatory rtL180M mutation, reduce the affinity of the viral polymerase for the drug. The cross-resistance of these Lamivudine-resistant mutants to this compound suggests that they also hinder the effective binding and incorporation of this compound's active metabolite into the viral DNA[8].

G cluster_cell Hepatocyte cluster_activation Intracellular Activation cluster_replication HBV Replication Cycle This compound This compound (Prodrug) Besifovir_DP This compound Diphosphate (Active Form) This compound->Besifovir_DP Phosphorylation Lamivudine Lamivudine Lamivudine_TP Lamivudine Triphosphate (Active Form) Lamivudine->Lamivudine_TP Phosphorylation HBV_RT HBV Reverse Transcriptase Besifovir_DP->HBV_RT Inhibition Lamivudine_TP->HBV_RT Inhibition pgRNA pgRNA neg_DNA (-) strand DNA pgRNA->neg_DNA Reverse Transcription pos_DNA rcDNA neg_DNA->pos_DNA DNA Synthesis G start Start culture Culture Hepatoma Cells (e.g., Huh7) start->culture transfect Transfect with HBV Replicon Plasmids culture->transfect drug_treatment Treat with Serial Dilutions of Antiviral Drug transfect->drug_treatment dna_extraction Extract Intracellular HBV DNA drug_treatment->dna_extraction southern_blot Southern Blot Analysis dna_extraction->southern_blot quantify Quantify HBV DNA and Calculate IC50 southern_blot->quantify end End quantify->end G start Start stable_cell_line Establish Stable HBV- Replicating Cell Line start->stable_cell_line drug_exposure Long-term Culture with Antiviral Drug stable_cell_line->drug_exposure monitor Monitor for Viral Breakthrough drug_exposure->monitor isolate_clone Isolate and Clone Resistant HBV DNA monitor->isolate_clone sequence Sequence Polymerase Gene to Identify Mutations isolate_clone->sequence phenotype Phenotypically Characterize Identified Mutations sequence->phenotype end End phenotype->end

References

Meta-analysis of clinical trial data for Besifovir versus other first-line HBV therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of chronic hepatitis B (CHB) treatments, this guide provides a comprehensive meta-analysis of Besifovir (BSV) in comparison to other first-line therapies, primarily Entecavir (ETV) and Tenofovir disoproxil fumarate (TDF), with additional data on Tenofovir alafenamide (TAF). This document synthesizes efficacy and safety data from pivotal clinical trials and meta-analyses to support informed decision-making in research and development.

Comparative Efficacy of First-Line HBV Therapies

The primary goal of CHB therapy is sustained suppression of hepatitis B virus (HBV) DNA to undetectable levels, which is associated with reduced risks of liver cirrhosis and hepatocellular carcinoma.[1] First-line treatments recommended by international guidelines include Entecavir, Tenofovir disoproxil fumarate, and Tenofovir alafenamide.[2] this compound is a newer nucleotide analog that has demonstrated comparable efficacy to TDF in clinical trials.[3]

Virological Response

The virological response, defined as achieving an undetectable serum HBV DNA level, is a critical endpoint in assessing the efficacy of antiviral agents.

A phase 3, double-blind study and its 144-week open-label extension showed that this compound has comparable efficacy to Tenofovir disoproxil fumarate (TDF).[3][4] After 144 weeks, the virological response rate (HBV DNA < 69 IU/mL) was 87.7% in the group that continuously received this compound (BSV-BSV) and 92.1% in the group that switched from TDF to this compound after 48 weeks (TDF-BSV), with the difference not being statistically significant.[3][4] Furthermore, a real-world study comparing this compound to Tenofovir alafenamide (TAF) over a median follow-up of 42 months found no significant difference in virological response rates between the two groups.[5] At year 3, the virological response rate (HBV DNA < 20 IU/mL) was 92.1% for this compound.[5]

Meta-analyses comparing Tenofovir and Entecavir have shown that Tenofovir may have a superior virological response at 48 weeks.[6] However, other long-term studies have found no significant difference in HBV DNA suppression between ETV and TDF.[7] A meta-analysis of eight studies also concluded that switching from Entecavir to Tenofovir improved virological response.[8]

Table 1: Comparison of Virological Response Rates

TherapyStudy DurationVirological Response Rate (HBV DNA < 69 IU/mL or as specified)Citation
This compound (BSV) 144 Weeks87.7%[3][4]
TDF then BSV 144 Weeks92.1%[3][4]
This compound (BSV) 3 Years (real-world)92.1% (HBV DNA < 20 IU/mL)[5]
Tenofovir (TDF) 144 WeeksComparable to ETV[7]
Entecavir (ETV) 144 WeeksComparable to TDF[7]
Serological and Biochemical Responses

Key secondary endpoints in CHB treatment include alanine aminotransferase (ALT) normalization and HBeAg seroconversion. In the 144-week extension study of this compound, the rates of ALT normalization and HBeAg seroconversion were similar between the BSV-BSV and TDF-BSV groups.[3][4] Meta-analyses comparing Entecavir and Tenofovir have generally found no significant differences in ALT normalization or serological response rates at 24 or 48 weeks.[6]

Comparative Safety Profiles

The long-term safety of antiviral agents is a major consideration, particularly concerning renal function and bone mineral density.

Renal Safety

This compound has demonstrated a favorable renal safety profile compared to TDF. In a 144-week study, renal function was well-preserved in patients continuously treated with this compound and significantly improved in patients who switched from TDF to this compound.[3][4] A randomized trial involving patients who switched from long-term TDF to this compound showed that the mean percentage change in estimated glomerular filtration rate (eGFR) was slightly better in the this compound group (1.67%) compared to the TDF group (-1.24%) after 48 weeks.[9]

Meta-analyses comparing Tenofovir disoproxil fumarate and Entecavir have indicated that TDF is associated with a statistically significant increase in serum creatinine levels and a decrease in eGFR over 6 to 24 months, although the clinical significance of these changes is considered negligible.[10][11][12]

Bone Safety

This compound has also shown a superior bone safety profile compared to TDF. In the 144-week extension study, bone mineral density (BMD) was well-preserved in the this compound group and significantly improved after switching from TDF to this compound.[3][4] A study comparing TAF and TDF showed that at 96 weeks, patients receiving TAF had a significantly smaller mean decrease in hip BMD (-0.3%) compared to those on TDF (-2.5%).[13] A meta-analysis also concluded that TDF is associated with a greater decline in BMD compared to non-TDF regimens.[14] In contrast, a meta-analysis comparing TDF and ETV found no significant difference in the incidence of osteopenia or osteoporosis between the two groups.[12]

Table 2: Comparison of Safety Outcomes

TherapyKey Safety EndpointFindingCitation
This compound (BSV) Renal FunctionWell-preserved; improved after switching from TDF.[3][4][9]
Bone Mineral DensityWell-preserved; improved after switching from TDF.[3][4]
Tenofovir (TDF) Renal FunctionAssociated with decreased eGFR compared to ETV and BSV.[9][10][11]
Bone Mineral DensityAssociated with greater BMD decline compared to TAF and BSV.[3][13][14]
Entecavir (ETV) Renal FunctionMore favorable renal profile compared to TDF.[10][11]
Bone Mineral DensityNo significant difference in osteopenia/osteoporosis incidence compared to TDF.[12]
Tenofovir (TAF) Bone Mineral DensitySmaller decrease in BMD compared to TDF.[13]

Experimental Protocols

The data presented is derived from rigorously designed clinical trials. Below are the methodologies for the key this compound studies.

Phase 3 Double-Blind and Open-Label Extension Study of this compound (NCT01937806)
  • Study Design: This was initially a 48-week, multicenter, randomized, double-blind trial comparing the efficacy and safety of this compound (150 mg daily) with Tenofovir disoproxil fumarate (300 mg daily).[3][4][15] This was followed by a 96-week open-label extension phase where all patients received this compound.[3][4]

  • Participants: Treatment-naïve patients with chronic hepatitis B were enrolled. Key inclusion criteria included positive HBsAg, HBV DNA levels >1x10^5 copies/mL for HBeAg-positive patients or >1x10^4 copies/mL for HBeAg-negative patients, and ALT levels between 1.2 and 10 times the upper limit of normal.[15]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a virological response, defined as HBV DNA < 69 IU/mL at week 48 for the initial trial and maintained through week 144 for the extension study.[3][4]

  • Safety Assessments: Safety was monitored through adverse event reporting, laboratory tests (including renal function markers like serum creatinine and eGFR), and dual-energy X-ray absorptiometry (DXA) scans for bone mineral density.[3][4]

Randomized Trial of Switching from TDF to this compound
  • Study Design: A 48-week, randomized, non-inferiority trial.[9]

  • Participants: Patients with CHB who had been treated with TDF for at least 48 weeks and had HBV DNA < 20 IU/mL were randomized to either switch to this compound (150 mg daily) or continue TDF (300 mg daily).[9]

  • Primary Endpoint: The primary endpoint was the proportion of patients with HBV DNA < 20 IU/mL at 48 weeks, with a non-inferiority margin of -0.18.[9]

  • Safety Assessments: Included monitoring of eGFR, bone mineral density, and bone turnover markers.[9]

Visualizing the Meta-Analysis and Drug Comparison

To better illustrate the relationships and processes described, the following diagrams are provided.

MetaAnalysisWorkflow cluster_planning Planning Phase cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_reporting Reporting P1 Define Research Question (this compound vs. Other First-Line HBV Therapies) P2 Establish Inclusion/Exclusion Criteria P1->P2 D1 Systematic Literature Search (PubMed, Embase, Cochrane) P2->D1 D2 Study Selection based on Criteria D1->D2 D3 Data Extraction from Selected Studies D2->D3 A1 Assess Study Quality and Bias D3->A1 A2 Synthesize Quantitative Data (Efficacy and Safety) A1->A2 A3 Perform Meta-Analysis A2->A3 R1 Summarize Findings in Tables A3->R1 R2 Generate Visualizations (e.g., Forest Plots) R1->R2 R3 Draw Conclusions R2->R3

Caption: Workflow of a systematic review and meta-analysis process.

DrugComparison cluster_efficacy Efficacy cluster_safety Safety Profile E1 Virological Response (HBV DNA Suppression) S1 Renal Safety (eGFR, Creatinine) S2 Bone Safety (Bone Mineral Density) BSV This compound (BSV) BSV->E1 Comparable to TDF/TAF BSV->S1 Superior to TDF BSV->S2 Superior to TDF TDF Tenofovir DF (TDF) TDF->E1 Comparable to ETV/BSV TDF->S1 Inferior to ETV/BSV TDF->S2 Inferior to TAF/BSV ETV Entecavir (ETV) ETV->E1 Comparable to TDF ETV->S1 Superior to TDF TAF Tenofovir AF (TAF) TAF->E1 Comparable to BSV TAF->S2 Superior to TDF

Caption: Comparative overview of first-line HBV therapies.

References

Safety Operating Guide

Besifovir Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A comprehensive guide to the safe handling and disposal of Besifovir, ensuring operational safety and regulatory compliance for researchers, scientists, and drug development professionals.

In the absence of explicit disposal directives for this compound, a precautionary approach is paramount to ensure the safety of personnel and the protection of the environment. This guide outlines a robust disposal procedure for this compound, treating it as a potentially hazardous substance in line with general best practices for antiviral and investigational drug compounds.

Step-by-Step Disposal Protocol

Personnel handling this compound waste should be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Waste Segregation

  • Contaminated Solids: All non-sharp solid materials that have come into contact with this compound, such as gloves, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Unused or Expired this compound: Pure this compound, whether unused or expired, should be treated as a hazardous chemical waste. It should not be mixed with other waste streams.

Step 2: Waste Containment

  • All waste containers must be securely sealed to prevent leakage.

  • Each container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.

Step 3: Storage

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to manage any potential spills.

Step 4: Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]

Key Disposal Considerations

The following table summarizes the crucial aspects of this compound disposal, providing a quick reference for laboratory personnel.

Waste TypeContainerDisposal MethodKey Precautions
Contaminated Solids (non-sharps) Labeled Hazardous Waste Bag/ContainerIncineration by a licensed waste management facilitySegregate from other lab waste. Ensure container is properly sealed.
Contaminated Sharps Puncture-resistant Sharps ContainerIncineration by a licensed waste management facilityDo not overfill. Seal container when 3/4 full.
Unused/Expired this compound Labeled Hazardous Chemical Waste ContainerIncineration by a licensed waste management facilityDo not mix with other chemical waste unless compatible.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the public domain. The procedures outlined above are based on established guidelines for the disposal of pharmaceutical and chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Besifovir_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment cluster_3 Final Disposal start This compound Waste (Solid, Liquid, Sharps) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Puncture-Resistant Sharps Container is_sharp->sharps_container Yes solid_waste Contaminated Solid Waste is_liquid->solid_waste No hazardous_container Labeled Hazardous Waste Container is_liquid->hazardous_container Yes (if applicable) solid_waste->hazardous_container disposal Licensed Hazardous Waste Disposal sharps_container->disposal hazardous_container->disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, research facilities can ensure the safe and responsible management of this compound waste, thereby building a foundation of trust and demonstrating a commitment to safety that extends beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Besifovir
Reactant of Route 2
Reactant of Route 2
Besifovir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.